Lipid-associating peptides
Description
Properties
CAS No. |
91879-73-1 |
|---|---|
Molecular Formula |
C81H120N18O27 |
Molecular Weight |
1777.9 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C81H120N18O27/c1-42(2)30-55(90-77(121)60(37-101)95-67(111)49(84)36-100)72(116)86-51(18-10-12-28-82)68(112)88-53(24-26-65(107)108)70(114)92-58(33-45-20-22-47(106)23-21-45)74(118)94-59(34-46-35-85-50-17-9-8-16-48(46)50)76(120)97-63(40-104)80(124)98-62(39-103)78(122)91-56(31-43(3)4)73(117)87-52(19-11-13-29-83)69(113)89-54(25-27-66(109)110)71(115)96-61(38-102)79(123)93-57(32-44-14-6-5-7-15-44)75(119)99-64(41-105)81(125)126/h5-9,14-17,20-23,35,42-43,49,51-64,85,100-106H,10-13,18-19,24-34,36-41,82-84H2,1-4H3,(H,86,116)(H,87,117)(H,88,112)(H,89,113)(H,90,121)(H,91,122)(H,92,114)(H,93,123)(H,94,118)(H,95,111)(H,96,115)(H,97,120)(H,98,124)(H,99,119)(H,107,108)(H,109,110)(H,125,126)/t49-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-/m0/s1 |
InChI Key |
QOWAEJDMPSSSJP-WKNCGDISSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)N |
Other CAS No. |
91879-73-1 |
sequence |
SSLKEYWSSLKESFS |
Synonyms |
LAP 15 LAP 20 LAP-15 LAP-20 lipid-associating peptide lipid-associating peptides |
Origin of Product |
United States |
Molecular Mechanisms of Lipid Associating Peptide Interactions with Membranes
Fundamental Principles Governing Peptide-Membrane Association
The initial association and subsequent insertion of a peptide into a lipid membrane are driven by several key principles, including the peptide's hydrophobicity, electrostatic charge, and amphipathic nature, as well as the thermodynamic role of water at the membrane interface.
Hydrophobicity is a critical parameter for peptides whose primary target is the cytoplasmic membrane. nih.gov The presence of hydrophobic amino acid residues, such as leucine (B10760876), valine, phenylalanine, and tryptophan, facilitates the peptide's partitioning from the aqueous environment into the nonpolar lipid core of the membrane. nih.govisnff-jfb.com The hydrophobic effect, which is the entropically driven tendency of nonpolar substances to aggregate in aqueous solution, is a major contributor to the free energy of peptide-membrane binding. researchgate.net
Research has shown a direct correlation between the hydrophobicity of a peptide's nonpolar face and its ability to self-associate in aqueous solutions, a property that can influence its mechanism of action. nih.gov For instance, peptides with higher hydrophobicity tend to have stronger self-association and aggregation tendencies. nih.gov However, the relationship between hydrophobicity and biological activity is not always linear. Studies on α-helical antimicrobial peptides have revealed an optimal hydrophobicity window for achieving high antimicrobial activity. nih.gov Increasing hydrophobicity beyond this window can lead to strong peptide self-association in solution, which may hinder their ability to penetrate the cell wall of prokaryotic cells, thereby reducing their effectiveness. nih.gov Conversely, excessive hydrophobicity can also lead to increased damage to host (e.g., mammalian) membranes. nih.govisnff-jfb.com
The specific placement of hydrophobic residues within the peptide sequence is also significant. Simulations have indicated that sequences with hydrophobic residues like phenylalanine located at the peptide's extremities have a greater tendency to be adsorbed onto the membrane. nih.govnjit.edu This interaction between the peptide's hydrophobic domains and the lipid fatty acyl chains is a key component of its membrane-binding mechanism. researchgate.net
Table 1: Effect of Hydrophobicity on Peptide Properties This table is based on research findings for analogues of the V13KL peptide, where hydrophobicity was systematically altered by replacing alanine (B10760859) with leucine or vice versa.
| Peptide Analogue | Relative Hydrophobicity | Self-Association in Solution | Helicity in Aqueous Environment | Antimicrobial Activity |
| Low Hydrophobicity | Low | Weak | Low | Decreased |
| Optimal Hydrophobicity | Moderate | Moderate | Moderate | High |
| High Hydrophobicity | High | Strong | High | Decreased |
| Data synthesized from findings reported in reference nih.gov. |
Electrostatic interactions are a primary driving force for the initial encounter between a peptide and a cell membrane. researchgate.net Many lipid-associating peptides are cationic, possessing a net positive charge due to an abundance of lysine (B10760008) and arginine residues. isnff-jfb.comnih.gov This positive charge facilitates a strong electrostatic attraction to the negatively charged surfaces of bacterial membranes, which are rich in anionic phospholipids (B1166683) like phosphatidylglycerol (PG) and cardiolipin. frontiersin.orgpnas.org This selective attraction is a cornerstone of the target specificity of many antimicrobial peptides. nih.gov
The binding of a cationic peptide to a negatively charged monolayer can screen the charge repulsion between lipid headgroups, leading to a condensation or better packing of the lipid acyl chains. acs.org Even in interactions with zwitterionic membranes (which have no net charge, like many mammalian membranes), the presence of a positive charge on a peptide significantly enhances its effects on membrane mechanics and dynamics. rug.nl Molecular dynamics simulations confirm that peptides with a net positive charge bind more frequently to lipid bilayers than neutral or negatively charged sequences. nih.govnjit.edu
The distribution of charges within the peptide sequence also plays a crucial role. nih.gov Studies have shown that peptides are more likely to bind to a membrane if their positively charged side chains, such as those of lysine, are more exposed to the solvent, which often occurs when they are positioned at the peptide's termini rather than in the middle of the sequence. nih.govnjit.edu The powerful interaction of arginine's guanidinium (B1211019) group with the phosphate (B84403) groups on lipid headgroups is particularly effective and can improve the antimicrobial activity of peptides. frontiersin.org This initial electrostatic binding is often the first step, positioning the peptide for subsequent interactions involving its hydrophobic domains. acs.org
Amphipathicity, the spatial segregation of hydrophobic and hydrophilic residues within a peptide's structure, is a hallmark of most membrane-active peptides. nih.govacs.org When these peptides adopt a secondary structure, such as an α-helix or a β-sheet upon approaching a membrane, they arrange their amino acids so that one face of the structure is predominantly hydrophobic and the other is hydrophilic. isnff-jfb.comacs.org
This amphipathic arrangement is crucial for the peptide's ability to interact with the membrane interface. acs.org The hydrophilic face, often bearing the cationic charges, interacts favorably with the polar lipid headgroups and the aqueous environment. researchgate.net Simultaneously, the hydrophobic face can insert into the nonpolar hydrocarbon core of the lipid bilayer. researchgate.netacs.org This dual interaction anchors the peptide to the membrane surface, often in an orientation parallel to the bilayer plane. researchgate.net
The degree of amphipathicity, often quantified by the hydrophobic moment, modulates the biological activity and selectivity of peptides. nih.gov The combination of a charged domain and a hydrophobic domain is essential; the charged moieties are involved in the initial interaction with the bilayer, while the hydrophobic domain is critical for insertion and membrane perturbation. nih.gov This structural feature allows peptides to interact directly and effectively with microbial membranes, leading to their rapid permeabilization. acs.org
The interface between the lipid membrane and the bulk aqueous solution is a highly structured region where water molecules play a critical thermodynamic role in mediating peptide binding. researchgate.netnih.gov Water molecules form hydration shells around the polar headgroups of the lipids, particularly the phosphate and carbonyl groups. researchgate.net The binding of a peptide to the membrane surface is not merely an interaction between the peptide and lipids but also involves the displacement of these ordered interfacial water molecules.
The free energy of peptide-membrane association (ΔG) is composed of both enthalpic (ΔH) and entropic (ΔS) contributions. researchgate.net The displacement of water from both the peptide's surface and the lipid bilayer surface into the bulk solution is an entropically favorable process that contributes significantly to the hydrophobic effect driving membrane insertion. researchgate.net
Structural Models of Peptide-Induced Membrane Perturbation
Once associated with the membrane, many peptides can disrupt the bilayer's integrity. This perturbation can range from minor structural defects to the formation of stable, transmembrane pores. The mechanism of disruption is often dependent on peptide concentration, sequence, and lipid composition.
A primary mechanism by which peptides permeabilize membranes is through the formation of transmembrane channels or pores via the self-assembly of multiple peptide monomers. biorxiv.orgmdpi.com This aggregation is a cooperative process that occurs once a threshold concentration of peptide on or within the membrane is reached. biorxiv.org The formation of these water-filled channels allows for the leakage of ions and other cellular contents, leading to cell death. biorxiv.org Several models have been proposed to describe the architecture of these peptide aggregates.
Two of the most widely cited models are the "barrel-stave" and "toroidal pore" models. nih.govmdpi.com
Barrel-Stave Model: In this model, the aggregated peptides orient themselves perpendicularly to the membrane plane, much like the staves of a barrel. mdpi.com The hydrophobic surfaces of the amphipathic peptides face outward, interacting with the lipid acyl chains, while their hydrophilic surfaces face inward to form the lumen of an aqueous channel. mdpi.com The lipid bilayer itself remains relatively unperturbed, with the lipids maintaining their normal orientation. nih.gov Peptides such as alamethicin (B1591596) are thought to form pores via this mechanism. mdpi.com
Toroidal Pore Model: This model involves a more significant disruption of the membrane structure. The peptide aggregates are still associated with the pore, but they induce the lipid monolayers to bend continuously from the upper leaflet to the lower leaflet, creating a toroidal, or donut-shaped, curvature. researchgate.netnih.gov In this arrangement, the pore is lined by both the peptides and the headgroups of the lipid molecules. nih.govmdpi.com This model is often associated with peptides like melittin (B549807). nih.gov
The process begins with peptides binding to the membrane surface. This binding can create lateral pressure and tension within the bilayer, thinning the membrane and making it more susceptible to rupture. aps.org As more peptides accumulate, they aggregate and insert into the bilayer, cooperatively forming a stable pore structure. biorxiv.org The size and stability of these pores can depend on the number of peptide monomers involved; simulations have shown that a hexamer of the peptide MelP5 can form a large, stable pore, whereas aggregates of the parent peptide melittin can be more dynamic. nih.gov
Table 2: Comparison of Transmembrane Pore Models
| Feature | Barrel-Stave Model | Toroidal Pore Model |
| Peptide Orientation | Perpendicular to membrane, forming a bundle | Associated with the pore, can be in various orientations |
| Lipid Involvement | Lipids are not part of the pore lining; acyl chains contact peptides | Lipid headgroups are part of the pore lining, bending into the channel |
| Membrane Curvature | Minimal perturbation to bilayer curvature | Induces high positive curvature of the lipid monolayer at the pore edge |
| Example Peptide | Alamethicin | Melittin, Magainin |
| Information synthesized from references researchgate.netnih.govnih.govmdpi.com. |
Barrel-Stave Model of Pore Formation
The barrel-stave model describes the formation of transmembrane pores by peptides that assemble like the staves of a barrel. researchgate.netresearchgate.net In this mechanism, peptide monomers first bind to the surface of the membrane. researchgate.net Driven by electrostatic and hydrophobic interactions, these peptides then insert into the lipid bilayer. researchgate.netmdpi.com
Once inserted, the peptides orient themselves perpendicularly to the membrane surface. researchgate.net The hydrophobic regions of the peptides align with the lipid core of the bilayer, while their hydrophilic regions face inward, forming the lumen of the pore. researchgate.netresearchgate.net This arrangement creates a stable, water-filled channel through the membrane. The aggregation of multiple peptide monomers is necessary to form a complete pore, which can range in diameter but is often less than 10 nm. researchgate.netresearchgate.net This pore formation allows the uncontrolled leakage of ions and small molecules across the membrane, disrupting cellular homeostasis and leading to cell death. researchgate.net Alamethicin is a well-studied example of a peptide thought to form pores via the barrel-stave model. mdpi.complos.org
Oblique Insertion and Membrane Destabilization
Some peptides destabilize membranes by inserting into the lipid bilayer at an oblique angle, rather than perpendicularly like in the barrel-stave model. nih.govresearchgate.net This mode of interaction is particularly common for viral fusion peptides, which play a crucial role in the entry of viruses into host cells. nih.govnih.gov
The oblique orientation of these peptides within the membrane is thought to be a key factor in their ability to induce membrane curvature and destabilization. nih.govacs.org By inserting at a shallow angle, these peptides can disrupt the packing of lipid molecules in only one leaflet of the bilayer, creating a local imbalance and promoting membrane fusion or the formation of non-bilayer lipid structures. nih.govresearchgate.net The angle of insertion can vary but often falls within a range that is optimal for fusogenic activity. tandfonline.com For example, the fusogenic activity of a synthetic peptide from the simian immunodeficiency virus (SIV) is observed only when it inserts into the bilayer with an oblique orientation. acs.org
Peptide Conformational Dynamics Upon Lipid Interaction
The interaction of peptides with lipid membranes is often accompanied by significant changes in the peptide's conformation. These dynamic structural alterations are crucial for the peptide's function, enabling it to transition from a soluble state to a membrane-associated state and exert its biological activity.
Induction of Secondary Structural Changes (e.g., Random Coil to Alpha-Helix or Beta-Sheet)
Many this compound are unstructured or in a random coil conformation in aqueous solution. mdpi.com However, upon encountering a lipid membrane, they can undergo a dramatic conformational change, folding into well-defined secondary structures such as α-helices or β-sheets. nih.govmdpi.com This transition is driven by the change in the environment from the polar aqueous phase to the nonpolar lipidic environment of the membrane.
For instance, many antimicrobial peptides adopt an α-helical structure upon binding to bacterial membranes. mdpi.com This induced helicity is often amphipathic, with hydrophobic residues positioned on one face of the helix to interact with the lipid core and hydrophilic residues on the opposite face interacting with the lipid headgroups or the aqueous pore. mdpi.com Similarly, some amyloidogenic peptides, implicated in neurodegenerative diseases, can transition from a random coil to a β-sheet conformation upon interaction with lipid membranes, which is a critical step in their aggregation process. nih.gov The specific secondary structure adopted can be influenced by the lipid composition of the membrane, such as the presence of anionic lipids which can trigger a random coil-to-helix transition in certain peptides. nih.gov
Orientation and Penetration Depth within the Lipid Bilayer
The precise orientation and depth of penetration of a peptide within the lipid bilayer are critical determinants of its function. mdpi.com These parameters are influenced by the peptide's amino acid sequence, its secondary structure, and the properties of the membrane. nih.gov Techniques such as solid-state NMR and molecular dynamics simulations are used to determine the orientation and position of peptides in membranes. mdpi.comacs.org
Amphipathic α-helical peptides often orient themselves parallel to the membrane surface, with their hydrophobic face partially inserted into the lipid core and their hydrophilic face exposed to the aqueous environment. rsc.org In contrast, peptides that form transmembrane pores, like those in the barrel-stave model, will have a transmembrane orientation. acs.org The depth of penetration can vary significantly, from shallow insertion into the headgroup region to deep penetration into the hydrophobic core. mdpi.comresearchgate.net For example, studies on the antimicrobial peptide piscidin have revealed a tilted orientation with specific residues buried deep within the bilayer. acs.org The orientation can also be dynamic, changing in response to factors like membrane curvature or the presence of other molecules. nih.gov
Oligomerization and Aggregation States in Membrane Environments
Many peptides function not as monomers but as oligomers or larger aggregates within the membrane. rsc.org The process of oligomerization is often a key step in their mechanism of action, particularly for pore-forming peptides where multiple monomers must assemble to create a channel. plos.orgacs.org The lipid environment plays a crucial role in modulating the oligomerization state of peptides. ccmb.res.in
Lipid Bilayer Responses to Lipid-Associating Peptide Interaction
The binding and insertion of this compound trigger a cascade of responses within the lipid bilayer, ranging from localized molecular rearrangements to large-scale changes in membrane morphology and phase behavior. These responses are not merely passive consequences of peptide binding but are often integral to the peptide's biological activity. nih.govnih.gov
Localized Lipid Rearrangements and Packing Alterations
The initial interaction of a lipid-associating peptide with a membrane often involves its binding to the membrane surface, which can induce localized rearrangements of the surrounding lipid molecules. nih.gov For instance, the binding of antimicrobial peptides (AMPs) can compress the lipids in the outer leaflet of a vesicle, leading to local membrane fluctuations. nih.gov This compression can cause a thinning of the hydrocarbon core of the membrane, creating internal tension even at low peptide concentrations. nih.gov
Molecular dynamics simulations have provided detailed insights into these rearrangements. For example, the interaction of the HIV-1 fusion peptide variant, gp41rk, with a lipid bilayer composed of DMPC and DMPG leads to deformations in the bilayer, as evidenced by changes in the area per lipid distributions. mdpi.com This indicates that the peptide actively alters the packing of the lipid molecules. Furthermore, the presence of transmembrane peptides can create lateral heterogeneity in lipid mobility, with lipids in the immediate vicinity of the peptide exhibiting reduced mobility compared to the bulk lipids. rug.nlbiorxiv.org This effect can extend beyond a single shell of lipids, indicating a long-range influence of the peptide on the local lipid environment. rug.nl
Some peptides, like alamethicin, can induce the formation of nanoscopic domains of fluid lipids within a gel-phase membrane. ku.dk This is thought to be a mechanism to reduce the hydrophobic mismatch between the peptide and the thicker gel-phase bilayer. ku.dk The lipids surrounding the peptide-induced pores adopt a fluid state with a reduced membrane thickness to better accommodate the peptide's hydrophobic length. ku.dk
Membrane Curvature Induction and Strain
This compound can induce significant changes in membrane curvature, a process that is critical for various cellular events like vesicle formation, fusion, and fission. nih.govacs.org The ability of a peptide to induce curvature is dependent on its structure, concentration, and the lipid composition of the membrane. researchgate.netaip.org
Amphipathic peptides, with distinct hydrophobic and hydrophilic faces, can generate both positive and negative membrane curvature. nih.gov The insertion of the hydrophobic portion of the peptide into the lipid bilayer can cause the membrane to bend inwards, creating positive curvature. nih.gov Conversely, interactions with lipid headgroups can lead to an expansion of the outer leaflet, resulting in negative curvature. The simultaneous generation of both types of curvature at a nanoscopic level can create saddle-shaped deformations, which are thought to be crucial for membrane destabilization. nih.gov
Molecular dynamics simulations have been instrumental in studying peptide-induced curvature, although the use of periodic boundary conditions can sometimes underestimate the bending power of peptides. aip.orgnih.gov To overcome this, novel simulation approaches using open-edged lipid patches have been developed, which have demonstrated a strong sensitivity of membrane deformation to peptide concentration. aip.orgnih.gov
Influence on Lipid Phase Behavior and Lateral Domain Formation
This compound can significantly influence the phase behavior of lipid membranes, leading to the formation of distinct lateral domains with varying lipid compositions and physical properties. acs.orgnih.gov This peptide-induced phase separation can play a crucial role in the peptide's biological activity by creating regions of high local peptide concentration and by altering the mechanical properties of the membrane. acs.orgnih.gov
A notable example is the interaction of the de novo designed peptide JR2KC with cholesterol-containing vesicles. nih.gov The binding and folding of this peptide on the membrane surface triggers a lipid phase separation, resulting in the formation of distinct domains. nih.gov This leads to a local enrichment of the peptide, which in turn enhances its membrane-destabilizing activity. nih.gov Confocal fluorescence microscopy and X-ray scattering techniques have confirmed this peptide-induced lipid restructuring. nih.gov Similarly, the antimicrobial peptide alamethicin has been shown to induce the formation of fluid-phase lipid domains around the pores it forms in a gel-phase membrane. ku.dk
The presence of preexisting lipid domains, such as those found in "raft" ternary mixtures of phosphatidylcholine, sphingomyelin, and cholesterol, can also influence peptide-membrane interactions. mdpi.com Some peptides show a preferential localization to specific lipid phases. For instance, coarse-grained simulations of several antimicrobial peptides, including Magainin-2, BP100, MSI-103, and MSI-78, on a phase-separated membrane revealed a clear preference for the liquid-disordered (Ld) phase over the liquid-ordered (Lo) phase. frontiersin.org For some of these peptides, there was an even stronger preference for the interface between the Ld and Lo domains. frontiersin.org This preference is attributed to a penalization of lipid-lipid interaction enthalpy in the more ordered Lo phase when peptides are present. frontiersin.org
Furthermore, transmembrane peptides like WALP have been shown to influence the transition temperatures between different lipid phases. nih.gov These peptides can decrease the temperatures at which inverted cubic (QII) and inverted hexagonal (HII) phases form, with the effect being dependent on the peptide's length and concentration. nih.gov This suggests that such peptides could increase the susceptibility of biological membranes to processes like fusion, which are thought to involve non-lamellar lipid phases. nih.gov
Lipid-Specific Preferential Interactions with Peptides
This compound often exhibit preferential interactions with specific types of lipids within a mixed bilayer. mdpi.comrsc.org These preferences are driven by a combination of electrostatic interactions, hydrophobic matching, and the ability of certain lipids to better accommodate the structural changes induced by the peptide. mdpi.comku.dk
Electrostatic interactions are a major driving force for the preferential association of cationic peptides with anionic lipids. mdpi.comacs.org For example, the antimicrobial peptide LL-37 shows a clear preference for binding to negatively charged lipids such as phosphatidylglycerol (PG), phosphatidic acid (PA), and phosphatidylserine (B164497) (PS) over zwitterionic lipids like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). acs.org Similarly, the HIV-1 fusion peptide variant gp41rk preferentially associates with the anionic lipid DMPG in a mixed DMPC/DMPG bilayer. mdpi.com
Beyond electrostatics, the physical properties of lipids, such as their acyl chain length and headgroup size, also play a significant role. mdpi.comku.dk In a study with a quaternary lipid mixture, gp41rk showed a preference for lipids with one monounsaturated acyl chain (POPC and POPG) over those with two saturated chains (DMPC and DMPG). mdpi.com This was attributed in part to the larger area per lipid of the monounsaturated lipids, which can better accommodate the peptide-induced deformation. mdpi.com
The concept of "hydrophobic mismatch," which describes the difference in hydrophobic thickness between a transmembrane peptide and the surrounding lipid bilayer, also influences peptide-lipid interactions. ku.dk Peptides may preferentially interact with lipids that minimize this mismatch. For example, the peptide Y2L14 was found to incorporate into bilayers of dinervonylphosphatidylcholine (di(C24:1)PC), which has long acyl chains, whereas a shorter peptide, L16, did not. rsc.org This suggests that the longer peptide is a better match for the thicker bilayer.
The following table summarizes the preferential interactions of some this compound with specific lipids:
| Peptide | Preferred Lipid(s) | Putative Reason for Preference | Reference(s) |
| gp41rk | POPG, POPC, DMPG | Electrostatic attraction; Larger area per lipid | mdpi.com |
| Magainin 2 | Anionic lipids | Electrostatic attraction | mdpi.com |
| Melittin | Charged lipids | Electrostatic attraction | mdpi.com |
| LL-37 | PG, PA, PS | Electrostatic attraction | acs.org |
| WALP | Anionic lipids | Sensing of a less fluid local environment | rug.nl |
| Y2L14 | di(C24:1)PC | Better hydrophobic matching | rsc.org |
Structural Biology of Lipid Associating Peptides in Membrane Environments
Determination of Peptide Topology and Orientation Relative to the Bilayer
Determining the precise topology of a peptide—its position, orientation, and depth of insertion relative to the lipid bilayer—is essential for understanding its mechanism of action. meihonglab.comnih.gov A variety of biophysical techniques are employed to obtain this information at atomic or near-atomic resolution. springerprofessional.de
Solid-state NMR spectroscopy is a particularly powerful tool. rsc.org For peptides in oriented lipid bilayers, the frequencies of NMR-active nuclei like ¹⁵N are dependent on their orientation relative to the external magnetic field. nih.gov This allows for the direct measurement of the orientation of specific parts of the peptide. nih.gov For unoriented samples, techniques like Polarity Index Slant Angle (PISA) wheel analysis can be used. springerprofessional.demeihonglab.com A 2D NMR experiment correlates two orientation-dependent frequencies, resulting in an elliptical pattern (the PISA wheel) for an α-helix, the shape of which reveals the helix's tilt angle. meihonglab.com
Polarized Attenuated Total Reflectance-FTIR (ATR-FTIR) spectroscopy is another key method. researchgate.netnih.gov By measuring the absorption of polarized infrared light, this technique can determine the orientation of secondary structural elements, such as an α-helix or a β-sheet, relative to the membrane surface. nih.govresearchgate.net
Electron Paramagnetic Resonance (EPR) spectroscopy, often using site-directed spin labeling with probes like TOAC (2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid), provides another avenue. acs.orgnih.gov The EPR spectrum of the spin label is sensitive to its orientation, allowing for the calculation of the peptide's helical tilt. acs.org Furthermore, by using paramagnetic quenchers, the depth of insertion of different parts of the peptide can be determined. semanticscholar.org
Role of Endogenous and Synthetic Post-Translational Lipidation in Peptide Structure and Membrane Association
The covalent attachment of lipid moieties to peptides, a process known as lipidation, is a critical post-translational modification that profoundly influences their structural characteristics and their interactions with biological membranes. creative-proteomics.comnih.gov This modification, occurring both naturally within cells and synthetically in the laboratory, enhances the hydrophobicity of peptides, which in turn modulates their conformation, stability, and propensity for self-assembly. nih.govnih.gov The structural and functional consequences of lipidation are intricately dependent on the nature of the attached lipid, the site of its attachment on the peptide backbone, and the resulting tendency of these modified peptides to form larger ordered structures.
Impact of Lipid Moiety Type and Chain Length on Conformation
The specific type of lipid and the length of its acyl chain are fundamental determinants of the conformational landscape of a lipidated peptide. Common forms of lipidation include palmitoylation (attachment of a 16-carbon palmitic acid), myristoylation (a 14-carbon myristic acid), and prenylation, which involves the attachment of farnesyl (C15) or geranylgeranyl (C20) isoprenoid groups. creative-proteomics.comnih.gov These modifications significantly increase the hydrophobicity of the peptide, which is a key factor in driving conformational changes and membrane association. nih.govwikipedia.org
Research has consistently shown that the length of the lipid chain directly correlates with the stability of the peptide's secondary structure. Saturated fatty acids with longer chains (greater than C8) generally exhibit a greater potential to stabilize conformations, such as α-helices, due to more extensive hydrophobic interactions with the peptide chain. nih.gov For instance, studies on glucagon-like peptide-1 (GLP-1) analogues have demonstrated that lipidation universally increases the α-helical content of the peptide compared to its non-lipidated form. acs.org This enhancement in helicity, however, is not uniform and depends on the specific lipid attached. acs.orgnih.gov Similarly, in studies of the LL37-derived peptide fragment KR12, a myristoylated (C14) version showed a higher α-helix content (49%) compared to its lauroylated (C12) counterpart (36%), indicating that the longer hydrocarbon chain more effectively stabilizes the helical conformation. mdpi.com
The degree of saturation of the lipid chain also plays a role. The introduction of lipid chains can induce a more ordered structure in peptides that are otherwise unfolded in aqueous solution. nih.gov For example, the antimicrobial peptide melittin (B549807), which is unfolded as a monomer in solution, adopts a folded helical conformation upon lipidation. rsc.org The hydrophobic mismatch between the length of the lipid chain and the thickness of the cell membrane can also induce conformational changes, such as the tilting of transmembrane helices to accommodate the lipid environment. biorxiv.orguu.nl
The type of lipid modification also dictates the nature of the peptide's interaction with the membrane. Palmitoylation, for instance, enhances the hydrophobicity of proteins and is crucial for their association with membranes and their trafficking between different membrane compartments. wikipedia.org Myristoylation, the attachment of a myristoyl group to an N-terminal glycine (B1666218), can have a stabilizing effect on the secondary structure of even short peptides. rupress.orgwikipedia.org Circular dichroism studies on a peptide derived from the NH₂-terminus of NADH-cytochrome b5 reductase revealed that the myristoylated version was partially α-helical in solution, while the non-myristoylated form was largely unordered. rupress.org
| Lipid Moiety | Chain Length | Common Attachment Site | Impact on Peptide Conformation | Reference(s) |
| Myristoylation | C14 | N-terminal Glycine | Induces and stabilizes α-helical structures. rupress.org | rupress.orgwikipedia.org |
| Palmitoylation | C16 | Cysteine (S-palmitoylation), Serine/Threonine (O-palmitoylation) | Enhances hydrophobicity, promotes membrane association, and can stabilize helical structures. wikipedia.orgnih.govcreative-proteomics.com | wikipedia.orgcreative-proteomics.com |
| Prenylation (Farnesylation) | C15 | C-terminal Cysteine | Anchors proteins to membranes; involved in regulating protein activity. creative-proteomics.comnih.gov | creative-proteomics.comnih.gov |
| Prenylation (Geranylgeranylation) | C20 | C-terminal Cysteine | Similar to farnesylation, provides a strong membrane anchor. creative-proteomics.comnih.gov | creative-proteomics.comnih.gov |
| Lauroylation | C12 | N-terminus | Stabilizes α-helical conformation, though less effectively than longer chains like myristoyl. mdpi.com | mdpi.com |
Influence of Lipidation Site on Peptide Structural Stabilization
The specific residue on the peptide where the lipid is attached is as critical as the lipid's own characteristics in determining the final structure and function. Altering the lipidation site can lead to molecules with significantly different biological potencies and structural properties. biochempeg.comnih.gov The position of the lipid can influence the peptide's secondary structure, its oligomerization behavior, and the morphology of any aggregates that form. acs.orgresearchgate.net
Studies on GLP-1 analogues have provided detailed insights into this phenomenon. A systematic investigation of five different lipidated GLP-1 analogues, varying in both the position and nature of the lipid attachment, revealed that the distribution and stability of the oligomeric species formed are regulated by the lipidation site. acs.org While all lipidated versions showed an increase in α-helicity, the extent of this increase and the subsequent aggregation behavior were highly dependent on the attachment point. acs.org For example, positioning the lipid group near the N-terminus of the peptide was found to result in extremely rapid formation of amyloid structures. acs.org This highlights that the interplay between the lipid and specific regions of the peptide sequence dictates the folding and assembly pathway.
The site of lipidation can also affect how the peptide orients itself within a membrane. Lipidation can regulate protein folding, stability, and interactions with specific membrane domains. nih.gov Solid-state NMR studies have shown that the lipid moiety and hydrophobic side chains of the peptide tend to insert into the hydrophobic core of the membrane, while polar residues and the peptide backbone are more likely to be located at the lipid-water interface. nih.gov Therefore, the placement of the lipid anchor can effectively control the orientation and depth of membrane insertion of the peptide, thereby stabilizing a particular active conformation. For instance, the insertion of a palmitate group into the plasma membrane can create a fourth intracellular loop in G protein-coupled receptors (GPCRs), which is essential for signal propagation. frontiersin.org
Furthermore, the linker used to connect the lipid to the peptide can also impact the final properties of the molecule. biochempeg.comnih.gov The choice of linker can influence potency, and its structure can modulate the effect of the lipid chain length. biochempeg.com This adds another layer of complexity and a further tool for fine-tuning the structural and functional characteristics of synthetic lipidated peptides.
| Peptide System | Lipidation Site Variation | Observed Structural/Functional Impact | Reference(s) |
| Glucagon-like Peptide 1 (GLP-1) | Varied positions along the peptide chain | Regulates the size, stability, and distribution of oligomeric species. acs.org Influences the secondary structure of resulting aggregates. acs.org Positioning the lipid near the N-terminus can lead to rapid amyloid formation. acs.org | acs.org |
| Glucagon (B607659) Analogs | Site-dependent lipidation | Can increase and balance in vitro potencies for glucagon and GLP-1 receptors. nih.gov Lipidation generally enhances helical secondary structure. nih.gov | nih.gov |
| G Protein-Coupled Receptors (GPCRs) | Palmitoylation of cysteine residues near the C-terminus | Creates a fourth intracellular loop by inserting palmitate into the membrane, which is crucial for signal propagation. frontiersin.org | frontiersin.org |
| General Peptidomimetics | Altering lipid attachment sites and linkers | Can result in molecules with varying potencies. nih.gov The linker structure can modulate the effect of lipid length on potency. biochempeg.com | biochempeg.comnih.gov |
Self-Assembling Propensities of Lipidated Peptides
A defining characteristic of lipidated peptides, also known as peptide amphiphiles (PAs), is their intrinsic ability to self-assemble into a variety of ordered nanostructures in aqueous environments. nih.govnih.gov This self-assembly is a spontaneous process driven by the hydrophobic effect; the nonpolar lipid tails aggregate to minimize their contact with water, while the more polar peptide headgroups are exposed to the aqueous solvent. nih.govacs.org The resulting interplay of hydrophobic interactions, hydrogen bonding between peptide backbones, and electrostatic interactions leads to the formation of well-defined supramolecular structures such as micelles, vesicles, nanotubes, nanoribbons, and nanofibers. nih.govnih.gov
The conditions of the solution, such as pH, temperature, and ionic strength, can also be used to control the self-assembly process. nih.gov For example, lipidated fragments of the PYY3–36 peptide were shown to form spherical micelles in aqueous solution, but assembled into β-sheet amyloid fibrils when dried, demonstrating that the nanostructure can be tuned by controlling the concentration and hydration state. acs.org This tunable self-assembly is a key feature being explored for applications in biomaterials and drug delivery.
| Lipidated Peptide Example | Self-Assembled Nanostructure | Key Structural Feature | Influencing Factors | Reference(s) |
| C16-KTTKS | Flat tapes, extended fibrillar structures | High β-sheet content, amyloid-like | Peptide sequence | acs.org |
| C16-KT, C16-GHK | Crystal-like aggregates | Lower β-sheet content | Peptide sequence | acs.org |
| Palmitoylated di- and tricationic peptides (e.g., C16-KGK, C16-KLK) | Fibrils, other unique nanostructures | Morphology dependent on peptide sequence | Peptide sequence | acs.org |
| Lipidated Amyloid-β (Aβ) fragments | Varies with lipidation site | Two C12 chains on one side (2C12-Lys-Aβ(12–17)) vs. on either side (C12-Aβ(11–17)-C12) leads to different structures. | Position of lipid chains | nih.gov |
| Lipidated PYY3–36 fragments (e.g., C16IKPEAP) | Spherical micelles, Amyloid fibrils | Disordered in micelles, β-sheet in fibrils | pH, concentration, hydration state | acs.org |
| Palmitoyl peptide with alternating hydrophobic/hydrophilic residues (VEVE) | Flat nanostructures (helical or twisted) | β-sheet | Peptide sequence pattern | researchgate.net |
| Palmitoyl peptide with non-alternating residues (VVEE) | Cylindrical nanofibers | β-sheet | Peptide sequence pattern | researchgate.net |
Advanced Methodologies for Studying Lipid Associating Peptide Interactions
Experimental Biophysical Techniques
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers a powerful suite of non-invasive tools for analyzing peptide-lipid interactions. Techniques such as fluorescence, circular dichroism, and infrared spectroscopy are instrumental in elucidating peptide conformation, depth of membrane insertion, and binding kinetics. nih.gov
Fluorescence spectroscopy is a highly sensitive technique widely employed to investigate the binding, positioning, and orientation of peptides within lipid membranes. nih.govsemanticscholar.org It can be used to determine binding affinities and to explore the rapid kinetics of a peptide's insertion into the bilayer. nih.govresearchgate.net This can be achieved either by utilizing the intrinsic fluorescence of certain amino acids or by attaching extrinsic fluorescent labels to the peptide or the lipids. nih.govresearchgate.net
Spectroscopic Methods
Fluorescence Spectroscopy
Intrinsic Tryptophan Fluorescence Analysis
The amino acid tryptophan (Trp) possesses intrinsic fluorescence that is exquisitely sensitive to the polarity of its local environment. researchgate.netnih.gov This property makes it a powerful natural probe for studying peptide-lipid interactions. researchgate.net When a Trp residue within a peptide moves from a polar aqueous environment to the nonpolar, hydrophobic core of a lipid bilayer, its fluorescence properties change in predictable ways. researchgate.netnih.gov Typically, this transition results in an increase in the fluorescence quantum yield (intensity) and a "blue shift," which is a shift in the maximum emission wavelength (λmax) to shorter wavelengths. researchgate.netnih.gov
The magnitude of this blue shift can be correlated with the depth of the Trp residue's insertion into the membrane. researchgate.net For instance, a Trp residue exposed to the aqueous phase may have a λmax around 350 nm, whereas a Trp residue buried deep within the hydrophobic lipid core would have a λmax closer to 330 nm. rsc.orgfrontiersin.org Trp residues located at the polar/apolar interface of the bilayer exhibit intermediate λmax values, often around 342 nm. rsc.org
By titrating a solution of a Trp-containing peptide with lipid vesicles and monitoring the changes in fluorescence, researchers can calculate the peptide's binding affinity for the membrane. researchgate.net The fractional binding is determined from the change in fluorescence intensity (ΔF) at each lipid concentration, allowing for the calculation of the dissociation constant (Kd) or association constant (KA), which are key measures of binding strength. researchgate.net
For example, a study on penetratin and its analogues used intrinsic Trp fluorescence to investigate their interaction with model membranes. nih.gov The study observed a blue shift and a decrease in quantum yield when the peptides interacted with negatively charged phosphatidylserine (B164497) vesicles, indicating binding and insertion. nih.gov In contrast, no significant changes were observed with neutral phosphatidylcholine vesicles, demonstrating the peptide's binding specificity for anionic lipids. nih.gov
| Environment | Typical Emission Maximum (λmax) | Interpretation |
|---|---|---|
| Aqueous Buffer | ~350-355 nm | Tryptophan residue is fully exposed to the polar solvent. rsc.org |
| Lipid/Water Interface | ~340-345 nm | Tryptophan residue is located in the moderately polar headgroup region of the bilayer. rsc.org |
| Hydrophobic Membrane Core | <330 nm | Tryptophan residue is buried deep within the nonpolar acyl chain region of the bilayer. rsc.org |
Fluorescent Tagging for Position, Orientation, and Binding Affinities
When a peptide lacks an intrinsic fluorophore like tryptophan, or when more specific information is required, extrinsic fluorescent tags (fluorophores) can be covalently attached to the peptide. nih.govresearchgate.net Alternatively, fluorescently labeled lipids can be incorporated into the membrane model system. nih.govnih.gov These approaches provide a versatile means to study peptide position, orientation, and binding. semanticscholar.org
A powerful application of fluorescent tagging is Förster Resonance Energy Transfer (FRET). researchgate.netnih.gov FRET is a distance-dependent interaction between two fluorophores, a "donor" and an "acceptor." When the donor is excited, it can transfer its excitation energy non-radiatively to the acceptor if it is within a certain distance (typically 1-10 nm). nih.gov This energy transfer leads to a decrease in the donor's fluorescence and an increase in the acceptor's fluorescence.
By strategically placing a FRET donor on the peptide and an acceptor on the lipid (or vice versa), researchers can obtain precise distance measurements. researchgate.net For example, labeling a peptide with a donor and then observing FRET with an acceptor-labeled lipid at a known depth within the bilayer can reveal the peptide's insertion depth. Similarly, FRET can be used to study the association of peptides within the membrane by labeling one peptide population with a donor (e.g., NBD) and another with an acceptor (e.g., TAMRA). rsc.org
Fluorescence quenching assays are another common method. frontiersin.org In these experiments, a fluorophore is attached to the peptide, and a quencher molecule is added to the aqueous solution or incorporated into the lipid bilayer at a specific depth. Quenchers diminish the fluorescence intensity upon collision with the fluorophore. The degree of quenching provides information about the accessibility of the labeled site on the peptide to the quencher, thus revealing its location relative to the membrane surface or interior. frontiersin.org
| Label Type | Example | Typical Application |
|---|---|---|
| Intrinsic Fluorophore | Tryptophan | Monitoring changes in local polarity upon membrane binding. researchgate.net |
| Extrinsic Peptide Label (Donor) | NBD (Nitrobenzoxadiazole) | FRET-based distance measurements to determine peptide association or insertion depth. rsc.org |
| Extrinsic Peptide Label (Acceptor) | TAMRA (Tetramethylrhodamine) | FRET-based distance measurements, paired with a suitable donor. rsc.org |
| Fluorescent Lipid Analogue | Dansyl-PE | FRET acceptor in the membrane to probe peptide binding and insertion. researchgate.net |
| Environment-Sensitive Probe | Laurdan | Reports on lipid packing and membrane fluidity changes induced by the peptide. |
Fast Kinetics of Peptide Insertion
The process of a peptide binding to and inserting into a lipid membrane is not instantaneous; it involves a series of steps that can occur on timescales from microseconds to minutes. nih.govacs.org Fluorescence spectroscopy, particularly when combined with rapid mixing techniques like stopped-flow, is an ideal method for monitoring these fast kinetics. semanticscholar.orgnih.gov
In a stopped-flow experiment, a solution containing the peptide is rapidly mixed with a suspension of lipid vesicles, and the fluorescence signal is monitored over time. nih.gov This allows for the real-time observation of processes such as the initial binding of the peptide to the membrane surface, conformational changes on the surface, and subsequent insertion into the hydrophobic core. nih.gov
For example, the kinetics of the pH-Low Insertion Peptide (pHLIP) have been studied extensively using this approach. nih.govpnas.org A rapid drop in pH triggers the pHLIP to fold into an α-helix and insert into the membrane. nih.gov By monitoring the change in Trp fluorescence, researchers have identified multiple kinetic phases: a rapid folding event on the membrane surface (on the order of 0.1 seconds) followed by a much slower insertion process (on the order of 100 seconds) that involves several intermediate steps. nih.gov By placing single Trp residues at different positions along the peptide sequence, it is possible to probe the insertion kinetics of different parts of the peptide. pnas.org The median fusion times for some peptide systems, like the CPE/CPK system, have been measured in seconds (e.g., 1.8 to 2.6 seconds), demonstrating the rapid nature of these events. rsc.org
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. acs.orgresearchgate.net In the context of peptides and proteins, CD is an invaluable tool for determining their secondary structure (e.g., α-helix, β-sheet, random coil). nih.govportlandpress.com
The peptide backbone itself is chiral, and different regular secondary structures produce distinct CD spectra in the far-UV region (typically 190-250 nm). researchgate.net
α-helices are characterized by two negative bands at approximately 222 nm and 208 nm, and a strong positive band around 192 nm.
β-sheets show a single negative band near 218 nm and a positive band around 195 nm.
Random coil or unstructured peptides have a strong negative band below 200 nm.
CD spectroscopy is routinely used to monitor the conformational changes that a peptide undergoes when it transitions from an aqueous solution to a lipid membrane environment. acs.org Many peptides, such as antimicrobial peptides, are unstructured in solution but fold into a defined secondary structure, often an α-helix, upon binding to a lipid bilayer. nih.govnih.gov By measuring the CD spectrum of the peptide in the presence of increasing concentrations of lipid vesicles, one can monitor this induced folding and also determine the binding affinity. nih.gov While traditionally performed with small unilamellar vesicles (SUVs), recent advances have shown that accurate CD spectra can be obtained with larger, more stable large unilamellar vesicles (LUVs), which are better suited for equilibrium thermodynamic measurements. nih.gov
Furthermore, a specialized technique called Oriented Circular Dichroism (OCD) can provide information not only on the secondary structure but also on the orientation of the peptide relative to the membrane surface. acs.org By macroscopically aligning lipid bilayers on a quartz surface, the orientation of an α-helix (e.g., parallel to the surface or inserted as a transmembrane helix) can be determined from the characteristic shape and amplitude of the CD spectrum. acs.org
| Secondary Structure | Characteristic CD Spectral Features (Far-UV) |
|---|---|
| α-Helix | Negative bands at ~222 nm and ~208 nm; Positive band at ~192 nm. researchgate.net |
| β-Sheet | Negative band at ~218 nm; Positive band at ~195 nm. researchgate.net |
| Random Coil | Strong negative band near 200 nm. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Calorimetric Approaches
Calorimetry provides direct measurement of the heat changes associated with peptide-lipid interactions, offering fundamental thermodynamic insights into the binding process. Techniques like Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC) are widely used to characterize the energetics of these systems. nih.govtainstruments.com
Differential Scanning Calorimetry (DSC) is a technique that measures the heat difference between a sample and a reference as a function of temperature. springernature.comucm.es It is particularly useful for studying the effect of lipid-associating peptides on the phase transitions of lipid bilayers. nih.govtainstruments.com Lipids in a bilayer can exist in different phases, such as a low-temperature, ordered gel phase (L_β) and a high-temperature, disordered liquid-crystalline phase (L_α). tainstruments.com The transition between these phases is accompanied by a characteristic absorption of heat, which is observed as a peak in the DSC thermogram. ucm.es
The interaction of a peptide with the lipid bilayer can significantly alter the characteristics of this phase transition. nih.gov By analyzing the changes in the main transition temperature (T_m), the enthalpy of the transition (ΔH), and the cooperativity (sharpness) of the transition, one can infer the mode of peptide-lipid interaction. nih.govtainstruments.comucm.es
Peripheral binding: Peptides that bind electrostatically to the surface of the membrane often cause a slight increase or decrease in T_m with minimal effect on the ΔH.
Partial insertion: Peptides that insert partially into the headgroup region or the upper portion of the acyl chains tend to broaden the transition and decrease both T_m and ΔH.
Transmembrane insertion: Peptides that span the hydrophobic core of the bilayer often have a more profound effect, frequently leading to a significant decrease in the enthalpy and the eventual disappearance of the cooperative phase transition at high peptide concentrations.
These effects provide a thermodynamic signature of the peptide's interaction with the membrane. nih.gov
Isothermal Titration Calorimetry (ITC) is another powerful calorimetric technique that directly measures the heat released or absorbed during a binding event at constant temperature. In a typical ITC experiment, a solution of the peptide is titrated into a solution containing lipid vesicles, and the heat change for each injection is measured.
The resulting data can be analyzed to provide a complete thermodynamic profile of the interaction, including:
Binding affinity (K_a) or dissociation constant (K_d)
Stoichiometry of binding (n)
Enthalpy of binding (ΔH)
Entropy of binding (ΔS)
This information is critical for understanding the driving forces of the peptide-lipid association, whether it is enthalpically driven (e.g., by hydrogen bonding and van der Waals interactions) or entropically driven (e.g., by the hydrophobic effect).
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful and highly sensitive technique for the comprehensive thermodynamic characterization of peptide-lipid interactions. nih.govnih.gov By directly measuring the heat released or absorbed during the binding process, ITC can determine a complete profile of thermodynamic parameters from a single experiment. nih.gov These parameters include the binding affinity (K_a), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry (n) of the interaction. nih.govnih.gov This allows researchers to understand the fundamental forces—such as electrostatic interactions, hydrogen bonding, and hydrophobic effects—that drive the association of a peptide with a lipid membrane.
The experimental setup involves titrating a solution of the peptide into a sample cell containing a suspension of lipid vesicles, or vice versa, while a highly sensitive calorimeter monitors the minute temperature changes. mdpi.com Each injection of the titrant results in a heat pulse that is integrated over time to yield the total heat exchanged until the binding sites on the lipid vesicles (or peptide) become saturated. mdpi.com The resulting binding isotherm can be analyzed to extract the thermodynamic parameters. nih.gov
For instance, ITC studies on the antimicrobial peptide analogue GS14dK4 revealed that its binding to various phospholipid bilayers is primarily entropy-driven. researchgate.net While the binding enthalpy (ΔH) varied significantly with lipid composition (from +6.3 to +26.5 kcal/mol), the free energy of binding (ΔG) remained relatively constant (-8.5 to -11.5 kcal/mol), indicating a strong entropic contribution (TΔS from +16.2 to +35.0 kcal/mol). researchgate.net Similarly, ITC has been employed to investigate the interaction of the antimicrobial peptide mastoparan-X with lipid membranes, successfully identifying the thresholds for pore formation and membrane solubilization into mixed peptide-lipid micelles. tainstruments.com
Table 1: Thermodynamic Parameters of Peptide-Lipid Interactions Determined by ITC
| Peptide | Lipid System | Binding Affinity (K_a) (M⁻¹) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Stoichiometry (n) | Reference |
|---|---|---|---|---|---|---|
| GS14dK4 | POPC LUVs | Weak | - | - | - | mdpi.com |
| GS14dK4 | Anionic/Zwitterionic LUVs | - | +6.3 to +26.5 | +16.2 to +35.0 | - | researchgate.net |
| Mastoparan-X | POPC/POPG (3:1) LUVs | - | - | - | - | tainstruments.com |
| Cyclosporin A | DPPC Vesicles | - | - | - | - | tainstruments.com |
Water Sorption Calorimetry for Interfacial Water Analysis
The interface between a lipid membrane and the aqueous environment is a complex region where the behavior of water molecules is critical. Water sorption calorimetry is a specialized technique used to measure the energetic changes associated with the hydration of lipid membranes. semanticscholar.orguni-leipzig.de This method provides valuable information on the role of interfacial water in mediating or being displaced by peptide-lipid interactions. semanticscholar.org
The technique essentially measures the heat of water sorption as a function of relative humidity. uni-leipzig.de By controlling the water activity (relative humidity) in the sample's headspace, one can determine the enthalpy of water binding to the lipid surface. researchgate.netuni-leipzig.de This approach can distinguish between tightly bound water molecules at the primary hydration shell of the lipid headgroups and more loosely associated or bulk water. semanticscholar.org
Microscopy Techniques
Visualizing the effects of peptides on lipid membranes at the nanoscale provides direct evidence of their mechanisms of action. Advanced microscopy techniques offer unprecedented resolution to image these dynamic events.
Scanning Probe Microscopies (e.g., Atomic Force Microscopy for Visualizing Peptide-Lipid Assemblies)
Atomic Force Microscopy (AFM) has become an indispensable tool for studying the interactions of this compound with membranes at the nanoscale. semanticscholar.orgnih.gov Operating under near-native conditions in aqueous solution, AFM can generate high-resolution, three-dimensional images of lipid bilayer topography. researchgate.net This allows for the direct visualization of peptide-induced structural changes, such as pore formation, membrane thinning, domain separation, and the formation of various peptide-lipid assemblies. semanticscholar.orgdiva-portal.org
In a typical AFM experiment, a sharp tip mounted on a flexible cantilever is scanned across the surface of a supported lipid bilayer (SLB). semanticscholar.org The interaction forces between the tip and the sample are used to create a topographical map of the surface with sub-nanometer height resolution. researchgate.net The dynamic nature of these interactions can be captured over time, with high-speed AFM enabling the study of antimicrobial kinetics in real-time. semanticscholar.orgnih.gov
For example, AFM has been used to visualize the membrane disruption mechanisms of antimicrobial peptides like protegrin-1, which was shown to form pores and wormlike micelles in DMPC bilayers. diva-portal.org Other studies have used AFM to observe the homogenous thinning of membrane patches upon peptide binding and to characterize the preference of peptides for specific lipid phases. semanticscholar.org Fast-scan AFM has detailed the attack of the antimicrobial peptide Smp43 on model lipid membranes, revealing the dynamic formation of branched defects. nih.gov
Table 2: AFM Observations of Peptide-Induced Changes in Lipid Bilayers
| Peptide | Lipid System | Observed Effect | Reference |
|---|---|---|---|
| Alamethicin (B1591596) | Supported PC bilayer | No visible destabilization at 1 µM | diva-portal.org |
| Indolicidin | Supported PC bilayer | Formation of membrane-bound vesicles | diva-portal.org |
| Protegrin-1 | DMPC bilayer | Pore formation, wormlike micelles | diva-portal.org |
| Smp43 | DOPC:DOPG / DOPC:DOPE | Dynamic formation of branched defects | nih.gov |
| Various AMPs | Supported Lipid Bilayers | Homogenous expansion and thinning | semanticscholar.org |
Electron Microscopy (EM) for Supramolecular Structure Imaging
Electron Microscopy (EM), particularly Transmission Electron Microscopy (TEM) and its cryogenic variant (cryo-TEM), provides ultra-high-resolution imaging of the supramolecular structures formed by the self-assembly of peptides and their complexes with lipids. acs.org These techniques are capable of visualizing the fine details of nanostructures such as fibrils, nanotubes, lamellar sheets, and micelles, offering critical insights into their morphology and organization.
In TEM, a beam of electrons is transmitted through an ultrathin specimen to form an image. For biological samples, which are often sensitive to the high vacuum and electron beam, negative staining or cryo-fixation is required. Cryo-TEM is particularly powerful as it allows for the visualization of structures in their native, hydrated state by flash-freezing the sample in vitreous ice.
Researchers have used EM to confirm the formation of ordered lamellar structures by self-assembling lipid-like peptides, with repeat distances of 4-5 nm. acs.org For example, TEM images have confirmed the presence of stacked sheets for peptides like V₄D and I₄WD₂. acs.org In another study, cryo-TEM was used in conjunction with ITC to confirm the structural changes in lipid vesicles induced by the peptide mastoparan-X, including the formation of pores and the eventual solubilization of the membrane into micelles. tainstruments.com The combination of EM with other biophysical techniques provides a powerful approach to correlate thermodynamic data with direct structural visualization.
Surface-Sensitive Techniques
Surface-sensitive techniques are invaluable for quantifying the kinetics and affinity of interactions occurring at an interface, such as a peptide binding to a model membrane.
Surface Plasmon Resonance (SPR) for Interaction Kinetics and Affinity Quantification
Surface Plasmon Resonance (SPR) is a quantitative, label-free optical technique for monitoring molecular interactions in real-time. It is highly sensitive and has been extensively used to determine the kinetics (association rate constant, k_a, and dissociation rate constant, k_d) and affinity (equilibrium dissociation constant, K_D) of peptide-lipid interactions.
The SPR method involves immobilizing a ligand, typically lipid vesicles, onto a sensor chip with a thin gold film. When an analyte, the lipid-associating peptide, is flowed over the surface, its binding to the immobilized lipids causes a change in the refractive index at the sensor surface. This change is detected as a shift in the resonance angle of reflected light, which is directly proportional to the mass of bound analyte. A plot of the response over time, known as a sensorgram, allows for the detailed analysis of the binding and dissociation phases.
Quartz Crystal Microbalance (QCM) for Adsorbed Mass Measurement
The Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) is a highly sensitive, label-free technique that provides real-time information on the binding of molecules to a sensor surface. gamry.commonash.edu It operates based on the piezoelectric effect, where a quartz crystal oscillates at a specific resonant frequency when an alternating voltage is applied. sweep-me.netbionavis.com Any mass that adsorbs to the crystal's surface causes a decrease in this resonant frequency (Δf), which is directly proportional to the added mass. monash.edubionavis.com This allows for the precise measurement of peptide binding to a model lipid bilayer supported on the sensor. nih.govwpmucdn.com
Simultaneously, QCM-D measures the energy dissipation (ΔD) of the oscillating crystal. nih.gov The dissipation value provides information about the viscoelastic properties, or softness, of the adsorbed layer. nih.govbiolinscientific.com A rigid, compact layer will have a low dissipation, while a soft, diffuse, or water-rich layer will exhibit a higher dissipation. monash.edubiolinscientific.com This dual-parameter measurement is a key advantage of QCM-D, enabling researchers to distinguish between simple adsorption and more complex events like peptide-induced structural changes in the lipid bilayer, such as swelling or disruption. monash.edunih.gov
For instance, the formation of a supported lipid bilayer (SLB) on the sensor surface shows a characteristic QCM-D "fingerprint". Initially, intact lipid vesicles adsorb, leading to a decrease in frequency and an increase in dissipation due to the trapped water. nih.gov Subsequently, the vesicles rupture and fuse to form a continuous, more rigid bilayer, which is observed as an increase in frequency (mass loss from released water) and a significant decrease in dissipation. nih.govbiolinscientific.com The subsequent introduction of a lipid-associating peptide allows for the real-time monitoring of its binding kinetics and its effect on the bilayer's mass and viscoelastic properties. monash.edubiolinscientific.com An increase in mass (decrease in frequency) coupled with an increase in dissipation can indicate peptide insertion and membrane fluidization, while a loss of mass (increase in frequency) can signify membrane disruption and removal of lipids. monash.edu
Table 1: Representative QCM-D Data for Peptide-Lipid Bilayer Interaction
| Interaction Phase | Change in Frequency (Δf) | Change in Dissipation (ΔD) | Interpretation |
|---|---|---|---|
| SLB Formation | |||
| Vesicle Adsorption | Decrease | Increase | Intact vesicles with trapped water adsorb to the sensor surface. |
| Vesicle Rupture & Bilayer Formation | Increase (then stabilizes) | Decrease | Vesicles fuse, releasing water and forming a more rigid bilayer. |
| Peptide Interaction | |||
| Peptide Binding/Insertion | Decrease | Increase | Peptide adsorbs to and/or inserts into the bilayer, increasing mass and creating a softer layer. |
| Membrane Disruption | Increase | Large Increase | Peptide causes significant structural rearrangement, potentially removing lipid-peptide micelles from the surface. |
Permeability and Leakage Assays
These assays are designed to quantify the ability of a lipid-associating peptide to disrupt the barrier function of a lipid membrane, a key aspect of the mechanism of many antimicrobial and cell-penetrating peptides.
A widely used method to assess membrane permeabilization is the calcein (B42510) leakage assay. nih.govplos.org In this assay, the fluorescent dye calcein is encapsulated at a high, self-quenching concentration within large unilamellar vesicles (LUVs). nih.govthermofisher.com Under these conditions, the fluorescence is minimal. When a membrane-disrupting peptide is introduced, it can form pores or otherwise compromise the integrity of the vesicle membrane. plos.org This allows the encapsulated calcein to leak out into the surrounding buffer, where it becomes diluted, leading to a significant increase in its fluorescence emission. nih.govthermofisher.com
The rate and extent of this fluorescence increase are directly proportional to the peptide's permeabilizing activity. researchgate.net This assay is versatile and can be adapted to study the influence of various factors, such as peptide concentration, lipid composition of the vesicles, and temperature, on the peptide's disruptive capabilities. nih.govresearchgate.net For example, comparing the leakage induced in vesicles composed of zwitterionic lipids (like DOPC) versus those containing anionic lipids (like DOPG) can reveal whether electrostatic interactions are crucial for the peptide's activity. plos.org
Table 2: Example Data from a Calcein Leakage Assay
| Peptide | Vesicle Composition | Peptide:Lipid Ratio | % Leakage after 30 min |
|---|---|---|---|
| Peptide A | DOPC | 1:50 | 15% |
| Peptide A | DOPC/DOPG (7:3) | 1:50 | 65% |
| Peptide B (Control) | DOPC/DOPG (7:3) | 1:50 | 5% |
| Melittin (B549807) (Positive Control) | DOPC | 1:20 | ~70% |
Data is illustrative and based on findings reported in the literature. plos.orgresearchgate.net
Enzymatic assays offer an alternative approach to studying membrane perturbation. These assays can be designed to detect the leakage of an encapsulated enzyme or the influx of a substrate that activates an entrapped enzyme. While less common in the direct study of this compound compared to dye leakage assays, the principles are well-established in membrane biophysics. For example, a vesicle could encapsulate an enzyme like horseradish peroxidase (HRP), and its substrate could be added to the external buffer. Peptide-induced membrane disruption would allow the substrate to enter the vesicle, leading to an enzymatic reaction that can be monitored spectrophotometrically. The activity of the enzyme would then be a measure of the membrane's permeability.
Chemical Labeling and Crosslinking Techniques for Interaction Mapping
To gain a more detailed picture of how a peptide interacts with specific lipid molecules within the bilayer, chemical labeling and crosslinking techniques are employed.
This powerful technique allows for the direct identification of the lipid environment surrounding a membrane-inserted peptide. nih.gov It involves synthesizing a version of the peptide that incorporates a photoactivatable crosslinking probe, such as a derivative of phenylalanine containing a diazirine group (e.g., Tmd-Phe). nih.govacs.org This modified peptide is then incorporated into lipid bilayers that may also contain fluorescently-labeled lipid analogs.
Upon irradiation with UV light, the diazirine group on the peptide generates a highly reactive carbene intermediate. acs.orgresearchgate.net This carbene can form a covalent bond with nearby molecules, including the acyl chains of the surrounding lipids. nih.govacs.org The resulting peptide-lipid adducts can be visualized by techniques like SDS-PAGE and subsequently identified and characterized using mass spectrometry. nih.govacs.org By using lipid mixtures, this method can reveal whether the peptide preferentially interacts with certain types of lipids, for instance, partitioning into more fluid lipid domains or showing a preference for lipids with specific headgroups or acyl chain lengths. nih.gov
Computational and Theoretical Approaches
Complementing experimental techniques, computational and theoretical models provide invaluable, atomistic-level insights into the dynamic processes of peptide-membrane interactions. nih.gov
Molecular dynamics (MD) simulations are a cornerstone of computational studies in this area. nih.govnih.gov These simulations model the interactions between the peptide, lipids, and solvent molecules over time, allowing researchers to observe processes like peptide binding, insertion, and aggregation within the membrane. pnas.orgumich.edu All-atom (AA) simulations provide a high level of detail but are computationally expensive, limiting the time and size scales that can be studied. nih.govnih.gov
To overcome these limitations, coarse-grained (CG) models are frequently used. nih.govresearchgate.net In CG simulations, groups of atoms are represented as single "beads," reducing the system's complexity and allowing for simulations of larger systems over longer timescales (microseconds to milliseconds). nih.govnih.gov This approach is particularly well-suited for studying large-scale phenomena like pore formation, membrane remodeling, and the self-assembly of multiple peptides within the bilayer. researchgate.netaps.org CG models have been successfully used to predict the orientation of peptides in the membrane and to explore the free energy landscapes of peptide insertion. nih.gov
Theoretical models, often based on principles of statistical mechanics and thermodynamics, provide a framework for interpreting experimental data. nih.gov For example, the Gouy-Chapman theory can be used to model the electrostatic interactions between charged peptides and the surface of a charged membrane. nih.govtandfonline.com Other theories model the peptides as rods on a surface, predicting that at high concentrations, they will transition from a random, isotropic orientation to an ordered, anisotropic one, an effect driven by entropy. nih.gov These theoretical frameworks help to elucidate the fundamental forces, such as hydrophobic and electrostatic interactions, that govern peptide binding and assembly at the membrane interface. tandfonline.com
Table 3: Comparison of Computational Approaches
| Approach | Description | Advantages | Limitations |
|---|---|---|---|
| All-Atom (AA) MD | Each atom is explicitly represented. | High chemical detail; accurate for local interactions. | Computationally expensive; limited to shorter timescales (nanoseconds to microseconds). nih.govnih.gov |
| Coarse-Grained (CG) MD | Groups of atoms are represented as single particles. | Computationally efficient; allows for longer timescales and larger systems. nih.govresearchgate.net | Reduced chemical detail; requires careful parameterization. |
| Theoretical Models | Uses principles from physics and chemistry to describe interactions. | Provides a conceptual framework; can explain thermodynamic driving forces. nih.govtandfonline.com | Often simplifies the system; may not capture all complexities. |
Bioinformatics in Predicting Lipid-Protein Interactions
Identifying lipid-binding motifs within proteins is challenging due to a lack of clear conservation at the amino acid sequence level. nih.govnih.gov To address this, bioinformatics tools have been developed to predict lipid-protein interactions on a large scale, often employing machine learning techniques.
One prominent example is the Structure-based Lipid-interacting Pocket Predictor (SLiPP) . nih.govbiorxiv.org SLiPP is a structural bioinformatics algorithm that identifies cavities on a protein's surface and uses a machine learning model (a Random Forest classifier) to determine if these pockets are suitable for binding lipids. nih.govbiorxiv.org The algorithm relies heavily on physicochemical features, particularly hydrophobicity, to distinguish lipid-binding sites from those that bind other ligands. nih.govbiorxiv.org SLiPP can be applied to both experimentally determined and computationally predicted (e.g., AlphaFold) protein structures, achieving high accuracy (96.8%) in identifying lipid-binding proteins at a proteome-wide scale. nih.govnih.gov
Another advanced tool is DisoLipPred , which is the first predictor specifically designed to identify disordered lipid-binding residues from a protein sequence. oup.com Recognizing that many lipid interactions are mediated by intrinsically disordered regions, DisoLipPred utilizes a deep recurrent neural network and transfer learning. It first predicts disordered regions and then uses sequence profiles as input to predict the propensity for lipid binding within those regions. oup.com
| Parameter | All-Atom MD | Coarse-Grained MD | Bioinformatics (e.g., SLiPP) |
| Resolution | Atomic | Supramolecular | Protein/Pocket Level |
| Typical Timescale | Nanoseconds to low microseconds | Microseconds to milliseconds | Static Prediction |
| System Size | Thousands to hundreds of thousands of atoms | Millions of atoms | Single protein to proteome |
| Primary Use | Detailed mechanism, specific interactions, H-bonds | Large-scale phenomena, self-assembly, long-time dynamics | High-throughput screening, hypothesis generation |
| Example | Simulating pore formation by a single peptide type. pnas.org | Simulating membrane remodeling by multiple peptides. nih.gov | Predicting all lipid-binding proteins in a bacterial proteome. nih.gov |
Model Membrane Systems for In Vitro Biophysical Studies
To experimentally validate computational predictions and quantitatively measure peptide-lipid interactions, researchers use simplified artificial membrane systems. nih.gov These models recapitulate the fundamental bilayer structure of biological membranes in a controlled environment, allowing for the systematic variation of lipid composition, charge, and physical state. tandfonline.comethz.ch
Key model membrane systems include:
Liposomes and Vesicles: These are spherical shells composed of one (unilamellar) or more (multilamellar) lipid bilayers enclosing an aqueous core. rsc.org Large Unilamellar Vesicles (LUVs) and Giant Unilamellar Vesicles (GUVs) are widely used to study peptide binding affinity, membrane permeability (leakage assays), and peptide-induced structural changes. tandfonline.comethz.ch Recent advances have enabled the creation of stable asymmetric LUVs (aLUVs) using techniques like cyclodextrin-mediated lipid exchange, which better mimic the compositional asymmetry of real plasma membranes. mdpi.com
Supported Lipid Bilayers (SLBs): SLBs are planar bilayers formed on a solid substrate like mica or glass. rsc.org Their flat geometry makes them ideal for surface-sensitive techniques such as Atomic Force Microscopy (AFM) and fluorescence microscopy to visualize peptide-induced domain formation, membrane defects, and changes in mechanical properties. nih.govnih.gov
Langmuir Monolayers: Formed by spreading lipids at an air-water interface in a Langmuir trough, monolayers are used to study the ability of peptides to penetrate the membrane. rsc.orgmdpi.com By compressing the monolayer and measuring the surface pressure, one can infer how a peptide interacts with and inserts among the lipid headgroups.
Free-Standing (Black) Lipid Membranes (BLMs): A BLM is a single bilayer formed across a small aperture (e.g., in a Teflon partition) separating two aqueous compartments. nih.gov This setup is exceptionally well-suited for electrical measurements, making it the gold standard for studying the ion channel activity and pore-forming capabilities of peptides.
| Model System | Structure | Primary Applications | Key Techniques |
| Liposomes (LUVs, GUVs) | Spherical, aqueous core | Binding affinity, membrane leakage, fusion, phase behavior | Calorimetry (ITC, DSC), Fluorescence Spectroscopy, Microscopy ethz.chrsc.org |
| Supported Lipid Bilayers (SLBs) | Planar bilayer on solid support | Membrane domains, topography, protein mobility, mechanics | Atomic Force Microscopy (AFM), Fluorescence Recovery After Photobleaching (FRAP) nih.govtandfonline.com |
| Langmuir Monolayers | Single lipid layer at air-water interface | Peptide insertion/adsorption at the interface | Surface Pressure-Area Isotherms rsc.orgmdpi.com |
| Black Lipid Membranes (BLMs) | Planar bilayer across an aperture | Ion channel activity, pore formation, membrane capacitance | Electrophysiology (voltage-clamp) nih.gov |
Supported Lipid Bilayers (SLBs)
Supported lipid bilayers are planar membrane mimics formed on a solid substrate, which offer a stable and accessible platform for a variety of surface-sensitive techniques. mdpi.comencyclopedia.pub Their planar geometry makes them particularly amenable to techniques like quartz crystal microbalance with dissipation monitoring (QCM-D), atomic force microscopy (AFM), and fluorescence microscopy. biolinscientific.commdpi.com
QCM-D has proven to be a powerful tool for studying the real-time binding kinetics and conformational changes of peptides upon interaction with SLBs. biolinscientific.commdpi.com This technique measures changes in frequency and dissipation of an oscillating quartz crystal, which correspond to mass adsorption and viscoelastic properties of the adlayer, respectively. For instance, studies on antimicrobial peptides have used QCM-D to elucidate different mechanisms of membrane disruption, such as pore formation or the carpet-like solubilization of the bilayer. biolinscientific.comrsc.org
A study combining QCM-D and electrochemical impedance spectroscopy (EIS) provided novel insights into the interaction of the pore-forming peptide gramicidin (B1672133) D with an SLB. rsc.org At low concentrations, gramicidin D insertion led to changes in the electrical properties of the bilayer, indicative of active ion channel formation. rsc.org However, at higher concentrations, QCM-D data revealed significant alterations in the viscoelastic properties of the membrane, which was confirmed by AFM to be due to major structural changes. rsc.org
The formation of SLBs themselves can be monitored in detail using QCM-D. Studies have shown that zwitterionic lipids typically form SLBs in a two-step process involving vesicle adsorption followed by rupture, whereas anionic vesicles can rupture immediately upon contact with a suitably treated surface. nih.gov This ability to create SLBs with varying lipid compositions, including fully anionic bilayers that mimic bacterial membranes, makes them invaluable for studying the specificity of antimicrobial peptide interactions. mdpi.comnih.gov
Table 1: Research Findings from SLB Studies
| Peptide | Technique(s) | Key Findings | Reference(s) |
| Gramicidin D | QCM-D, EIS, AFM | Concentration-dependent interaction: ion channel formation at low concentrations, structural membrane changes at high concentrations. | rsc.org |
| Antimicrobial Lipids | QCM-D, Fluorescence Spectroscopy | Determined critical micelle concentration and concentration-dependent membrane disruption. | biolinscientific.com |
| Various Antimicrobial Peptides | QCM-D | Elucidated different mechanisms of action, including pore formation and membrane solubilization. | biolinscientific.com |
Tethered Lipid Bilayer Membranes
Tethered lipid bilayer membranes (tBLMs) are an advancement on SLBs where the bilayer is separated from the solid support by a flexible hydrophilic spacer or "tether". mdpi.comencyclopedia.pubnih.gov This creates an ionic reservoir between the membrane and the substrate, which is crucial for accommodating the extracellular domains of transmembrane proteins and for studying ion transport processes. nih.govnih.gov This architecture makes tBLMs particularly well-suited for electrochemical techniques like electrical impedance spectroscopy (EIS). nih.govnih.gov
EIS measurements on tBLMs can detect changes in membrane resistance and capacitance upon peptide interaction. nih.gov For example, the self-assembly of the M2 peptide from the influenza A virus into pentameric ion channels has been studied using EIS, where changes in the impedance spectra directly reflect the ion transport activity of the peptide channels. nih.gov
The enhanced stability and the presence of the sub-membrane reservoir make tBLMs a robust platform for investigating the mechanisms of antimicrobial peptides. nih.gov Different models of peptide-membrane interaction, such as the "barrel-stave" or "toroidal pore" models, can be distinguished by analyzing the specific changes in the electrical properties of the tBLM upon peptide binding and insertion. nih.gov Furthermore, tBLMs have been used to study the incorporation of a variety of pore-forming peptides and ion channels, including alamethicin and gramicidin. mdpi.com
Large Unilamellar Vesicles (LUVs)
Large unilamellar vesicles (LUVs) are spherical lipid bilayer structures with a diameter typically ranging from 50 to 500 nm. nih.gov They are a widely used model system because their size and curvature can be controlled, and they are suitable for a variety of solution-based biophysical techniques, particularly fluorescence spectroscopy. nih.govnih.govnih.gov
Fluorescence-based assays with LUVs are powerful for quantifying peptide-membrane binding affinity and for probing the local environment of the peptide. nih.govnih.gov For example, the binding of fluorescently labeled peptides can be monitored by changes in fluorescence intensity, wavelength, or anisotropy upon interaction with LUVs. nih.govnih.gov Fluorescence correlation spectroscopy (FCS) can be used to determine the binding constants of peptides to LUVs by distinguishing between the diffusion times of free and vesicle-bound peptides. nih.govcore.ac.uk
Tryptophan fluorescence is another valuable tool, as the emission spectrum of this intrinsic amino acid is sensitive to its environment. researchgate.net A blue shift in the tryptophan emission maximum upon addition of LUVs indicates the transfer of the peptide from an aqueous environment to the hydrophobic interior of the lipid bilayer. researchgate.net This has been used to study the interaction of various peptides, including modified versions of the antimicrobial peptide chensinin-1, with LUVs of different lipid compositions. researchgate.net
Leakage assays using LUVs entrapping fluorescent dyes like calcein are commonly employed to assess the ability of peptides to permeabilize membranes. mdpi.comnih.gov The release of the dye upon peptide-induced pore formation or membrane disruption can be monitored by an increase in fluorescence. mdpi.comnih.gov Such assays have been instrumental in characterizing the membrane-lytic activity of numerous peptides. nih.gov
Table 2: Research Findings from LUV Studies
| Peptide/Protein | Technique(s) | Key Findings | Reference(s) |
| MARCKS(151–175) | Fluorescence Correlation Spectroscopy (FCS) | Determined binding affinities to LUVs of varying lipid composition. | nih.gov |
| Chensinin-1 mutants (MC1-1, MC1-2, MC1-3) | Tryptophan Fluorescence Spectroscopy | Showed blue-shifts in tryptophan emission upon binding to negatively charged LUVs, indicating insertion into the membrane. | researchgate.net |
| ALY and azoALY | Calcein Leakage Assay, Enzymatic Permeability Assay | AzoALY induced greater membrane permeability in LUVs compared to ALY. | mdpi.comnih.gov |
| Dengue fusion peptides | Fluorescence Spectroscopy, FCS | Demonstrated the importance of electrostatic interactions for binding to negatively charged vesicles, leading to changes in vesicle size. | redalyc.org |
| Magainin 2 | Leakage Assays | Caused gradual leakage from LUVs containing negatively charged lipids. | acs.org |
Giant Unilamellar Vesicles (GUVs)
Giant unilamellar vesicles (GUVs) are cell-sized liposomes (1-100 µm in diameter) that are ideal for direct visualization of peptide-membrane interactions using light microscopy techniques, especially fluorescence and confocal microscopy. escholarship.orgdiva-portal.orgnih.govacs.org Their size allows for the observation of dynamic processes in real-time, such as peptide binding, membrane deformation, pore formation, and peptide translocation. escholarship.orgnih.govnih.gov
Confocal microscopy studies with GUVs have provided remarkable insights into the mechanisms of cell-penetrating peptides (CPPs). nih.govacs.org By encapsulating fluorescent markers within GUVs, researchers can simultaneously monitor peptide binding to the membrane and the subsequent entry of the peptide or leakage of the marker. mdpi.comnih.gov For example, studies with transportan (B13913244) 10 (TP10) have shown that the peptide can translocate across the GUV membrane before inducing pore formation. nih.govacs.org
GUVs are also used to study the effect of lipid composition on peptide interactions. For instance, the interaction of the TAT peptide with GUVs of varying cholesterol content has demonstrated that membrane fluidity is a key parameter controlling peptide permeability. nih.gov Furthermore, GUVs can be used to investigate the sorting of peptides into specific lipid domains, providing a model for the heterogeneous nature of biological membranes. nih.gov The ability to visualize these processes at the single vesicle level provides a level of detail that is often not achievable with ensemble techniques. acs.orgescholarship.org
Table 3: Research Findings from GUV Studies
| Peptide | Technique(s) | Key Findings | Reference(s) |
| LBF14 | Spinning Disc Confocal Fluorescence Microscopy | Induced vesicle-to-tubular network transformation in a concentration-dependent manner. | escholarship.org |
| Transportan 10 (TP10) | Confocal Laser Scanning Microscopy, Fluorescence Lifetime Imaging | Translocated across GUV membranes before inducing pores; interaction is affected by membrane cholesterol content. | nih.govacs.org |
| TAT and NKCS peptides | Confocal Microscopy | Internalization and pore formation in GUVs containing PE or PS lipids; internalization is dependent on membrane fluidity. | nih.gov |
| Magainin 2 | Phase Contrast and Fluorescence Microscopy | Caused rapid, stochastic leakage of calcein from single GUVs through pore formation without vesicle disruption. | acs.org |
| Ezrin | Fluorescence Microscopy | Induced reorganization of PIP2 lipids upon interaction with the GUV membrane. | nih.gov |
Micelles and Bicelles as Membrane Mimetics for Solution Studies
For high-resolution structural studies of peptides using solution-state Nuclear Magnetic Resonance (NMR) spectroscopy, smaller, faster-tumbling membrane mimetics are required. Micelles and bicelles serve this purpose effectively. tandfonline.comnih.govdiva-portal.org
Micelles are spherical aggregates of detergent molecules that can solubilize peptides and small membrane proteins. tandfonline.comnih.govspringernature.com They provide a hydrophobic environment that can induce and stabilize the secondary structure of membrane-associating peptides. springernature.com However, their high curvature and the fact that they are composed of detergents rather than lipids can sometimes be a limitation. tandfonline.com
Bicelles, which are disc-shaped aggregates of long-chain and short-chain phospholipids (B1166683), offer a more native-like bilayer environment. tandfonline.comdiva-portal.org They are considered superior to micelles for many applications as they can provide a planar lipid surface. tandfonline.com Solution NMR studies of peptides in bicelles can reveal detailed three-dimensional structures, as well as the orientation and depth of insertion of the peptide within the bilayer. diva-portal.org For example, it has been shown that some peptides adopt different conformations in bicelles compared to micelles, highlighting the importance of the membrane mimetic choice. tandfonline.com Paramagnetic probes can be incorporated into micelles and bicelles to provide distance restraints for determining the precise positioning of the peptide relative to the membrane interface. mdpi.com
Planar Lipid Bilayers for Electrical Measurements
Planar lipid bilayers, also known as black lipid membranes (BLMs), are formed across a small aperture separating two aqueous compartments. nih.govresearchgate.netnih.gov This configuration allows for direct electrical measurements of ion channel activity and membrane conductance, making it a cornerstone technique in electrophysiology. nih.govjove.compsi.ch
The primary application of planar lipid bilayers in the study of this compound is the characterization of their channel-forming properties. nih.govresearchgate.netnih.gov By applying a voltage across the membrane, the current resulting from ion flow through peptide-induced pores or channels can be recorded with high sensitivity, often at the single-molecule level. nih.gov
Studies on the amyloid-beta peptide fragment Aβ25-35, for example, have used this technique to demonstrate its ability to form voltage-dependent, non-selective ion channels. nih.gov These studies have also revealed that the channel-forming activity is dependent on factors such as ionic strength, peptide concentration, and the lipid composition of the membrane, with negatively charged lipids promoting and cholesterol inhibiting channel formation. nih.gov The technique has also been crucial in characterizing the ion channel properties of peptides like gramicidin. u-tokyo.ac.jp The ability to control the lipid composition of the bilayer and the aqueous solutions on either side provides a powerful platform for dissecting the structure-function relationships of channel-forming peptides. researchgate.net
Lipid Monolayers for Interfacial Interaction Studies
Lipid monolayers at the air-water interface serve as a simplified yet powerful model for one leaflet of a biological membrane. nih.govmdpi.comresearchgate.net The Langmuir-Blodgett trough technique allows for the precise control and measurement of the surface pressure of the monolayer. researchgate.net When a peptide is injected into the aqueous subphase beneath the monolayer, its interaction with the lipids can be monitored by changes in surface pressure. mdpi.comresearchgate.net
An increase in surface pressure at a constant area indicates that the peptide is inserting into the lipid monolayer. mdpi.comresearchgate.net By systematically varying the initial surface pressure of the monolayer, one can determine the critical surface pressure above which the peptide can no longer insert, providing a measure of its penetration capability. mdpi.com This method has been used to study the interfacial activity of a wide range of peptides, including antimicrobial peptides like melittin and defensins, as well as the amyloid-beta peptide. nih.govmdpi.com
Combining monolayer studies with spectroscopic techniques such as infrared reflection-absorption spectroscopy (IRRAS) can provide additional information on the conformation and orientation of the peptide upon binding to the lipid interface. mdpi.comnih.gov Brewster angle microscopy can be used to visualize the formation of peptide-induced domains or aggregates within the monolayer. mdpi.com These techniques collectively offer detailed molecular-level insights into the initial steps of peptide-membrane association and insertion. nih.govnih.gov
Research Frontiers in Lipid Associating Peptides and Their Biological Functions
Antimicrobial Peptides (AMPs) and Membrane Disruption Mechanisms
Antimicrobial peptides (AMPs) represent a crucial component of the innate immune system in a vast array of organisms, serving as a first line of defense against invading pathogens. asm.orgmdpi.com These naturally occurring molecules are typically short, cationic, and amphipathic, characteristics that are central to their primary mechanism of action: the disruption of microbial cell membranes. openaccessjournals.com Unlike conventional antibiotics that often target specific intracellular processes, AMPs directly interact with the lipid bilayer of bacterial membranes, a mode of action that makes the development of resistance more difficult for bacteria. openaccessjournals.comtandfonline.com Their effectiveness stems from their ability to selectively recognize and permeabilize bacterial membranes while leaving host cells largely unharmed. openaccessjournals.com This selective disruption can occur through various proposed mechanisms, including the formation of pores or a more generalized destabilization of the membrane structure. tandfonline.comresearchgate.net
Selective Interaction with Bacterial Membrane Lipids
The selectivity of AMPs for bacterial membranes over host cells is a key feature of their therapeutic potential and is primarily driven by differences in membrane lipid composition. openaccessjournals.com Bacterial membranes are enriched in anionic phospholipids (B1166683), such as phosphatidylglycerol (PG), which impart a net negative charge to the cell surface. openaccessjournals.comnih.gov In contrast, the outer leaflet of eukaryotic cell membranes is predominantly composed of zwitterionic lipids like phosphatidylcholine (PC) and sphingomyelin, resulting in a more neutral surface charge. openaccessjournals.com
The cationic nature of most AMPs, conferred by an abundance of positively charged amino acid residues like lysine (B10760008) and arginine, facilitates an initial electrostatic attraction to the negatively charged bacterial surface. tandfonline.comnih.gov This interaction concentrates the peptides at the membrane, a crucial first step for their antimicrobial activity. Following this initial binding, the amphipathic structure of the peptides allows them to insert into the lipid bilayer. Hydrophobic residues will interact with the fatty acyl chains in the membrane's core, while the charged/polar residues remain associated with the phospholipid headgroups. tandfonline.comnih.govrsc.org
This process is highly dependent on the specific lipid environment. For instance, studies have shown that AMPs interact more strongly with anionic artificial membranes compared to neutral ones. openaccessjournals.com The presence of lipids like PG and phosphatidylethanolamine (B1630911) (PE), common in bacterial membranes, has been shown to be critical for the activity of certain peptides. acs.org The interaction is a dynamic, mutual adaptation where both the peptide and the lipid bilayer can undergo conformational changes to facilitate insertion and subsequent disruption. rsc.org This selective targeting, based on fundamental differences in membrane electrostatics and lipid composition, minimizes damage to the host's own cells.
Role of Peptide Design in Modulating Antibacterial Activity and Selectivity
The antibacterial potency and selectivity of AMPs are not merely a consequence of their net charge and amphipathicity but are finely tuned by specific design elements within their amino acid sequence and structure. nih.govnih.gov Rational design and modification of these features are at the forefront of research to develop new antimicrobial agents with improved therapeutic indices. nih.gov
Key parameters that influence AMP function include:
Amino Acid Composition: The choice of specific amino acids is critical. For example, arginine, with its guanidinium (B1211019) group, can form more extensive hydrogen bonds with phosphate (B84403) groups of lipids compared to the amine group of lysine, potentially enhancing membrane binding. nih.gov The inclusion of tryptophan, with its bulky, hydrophobic side chain, often enhances the peptide's ability to anchor at the membrane interface and penetrate the hydrophobic core. nih.gov The position of these residues within the sequence can also significantly impact both activity and toxicity. nih.govresearchgate.net
Amphipathicity and Secondary Structure: Upon interacting with a membrane, many AMPs adopt distinct secondary structures, such as α-helices or β-sheets. tandfonline.comfrontiersin.org The spatial arrangement of hydrophobic and hydrophilic residues in these structures is crucial. A well-defined amphipathic α-helix, for instance, presents a hydrophobic face that interacts with the lipid core and a hydrophilic face that interacts with lipid headgroups and water. researchgate.net The balance between these properties influences the peptide's ability to disrupt the membrane. tandfonline.com
These design principles determine the specific mechanism of membrane disruption, which can be broadly categorized into several models:
Barrel-Stave Model: Peptides insert into the membrane and oligomerize, forming a pore where the hydrophobic regions face the lipids and the hydrophilic regions line the channel. researchgate.net
Toroidal Pore Model: Similar to the barrel-stave model, peptides form a pore, but in this case, the lipid monolayers bend continuously through the pore, such that the pore is lined by both the peptides and the lipid headgroups. researchgate.net
Carpet Model: Peptides accumulate on the surface of the membrane, parallel to the lipid bilayer, forming a "carpet." researchgate.net Once a threshold concentration is reached, this detergent-like action causes a catastrophic loss of membrane integrity and the formation of micelles. researchgate.net
By systematically modifying these parameters—for example, by substituting amino acids, altering peptide length, or incorporating non-natural amino acids—researchers can optimize the balance between antimicrobial efficacy and host cell toxicity, paving the way for novel peptide-based therapeutics. nih.govnih.govtandfonline.com
Table 1: Examples of Antimicrobial Peptides and Their Design Features
| Peptide | Secondary Structure | Key Design Features | Proposed Mechanism of Action |
|---|---|---|---|
| Magainin 2 | α-helix | Cationic, Amphipathic | Toroidal Pore Model tandfonline.comrsc.org |
| Protegrin 1 | β-sheet | Cationic, Amphipathic, Disulfide bridges | Forms stable complexes with bacterial membrane lipids tandfonline.com |
| Buforin II | α-helix | Cationic, Proline hinge | Translocates across the membrane to target intracellular DNA/RNA researchgate.netmdpi.com |
| Indolicidin | Extended/Disordered | High Tryptophan content, Cationic | Can act via membrane disruption or intracellular targeting mdpi.com |
| Nisin | Lantibiotic (contains unusual amino acids) | Binds to Lipid II, a precursor for cell wall synthesis | Inhibits cell wall synthesis and forms pores researchgate.net |
Cell-Penetrating Peptides (CPPs) and Transmembrane Transport Mechanisms
Cell-penetrating peptides (CPPs) are a class of short peptides, typically 5-30 amino acids in length, renowned for their ability to traverse cellular membranes and deliver a wide variety of molecular cargo into the cell's interior. frontiersin.org This cargo can range from small molecules and nucleic acids to larger entities like proteins and nanoparticles. Unlike many other peptides, their translocation is not dependent on specific cell-surface receptors and can occur in a seemingly energy-independent manner, although energy-dependent pathways are also frequently involved. The physicochemical properties of CPPs, which are often cationic and/or amphipathic, are central to their function, facilitating the crucial initial interactions with the lipid components of the cell membrane.
Mechanisms of Cellular Uptake Facilitated by Lipid Interactions
The precise mechanisms by which CPPs enter cells are still a subject of extensive research, with evidence supporting multiple pathways that can vary depending on the CPP sequence, the attached cargo, cell type, and experimental conditions. These pathways can be broadly divided into two categories: direct translocation and endocytosis. In both scenarios, the initial interaction with the lipid bilayer is a critical, determinative step.
Direct Translocation (Energy-Independent): At lower concentrations, or with specific types of CPPs, direct penetration of the plasma membrane can occur. This process is thought to be initiated by the electrostatic attraction between the cationic CPP and anionic components on the cell surface, such as proteoglycans and the phosphate headgroups of membrane lipids. Following this accumulation at the membrane surface, several models describe the subsequent translocation:
Pore Formation: Similar to some antimicrobial peptides, CPPs may transiently destabilize the membrane, forming transient pores or channels through which the peptide and its cargo can pass.
Inverted Micelle Formation: In this model, the CPP and associated lipids form an inverted micelle structure that encapsulates the peptide and facilitates its movement across the hydrophobic core of the membrane.
Carpet-like Mechanism: Analogous to the antimicrobial model, CPPs may accumulate and destabilize the local membrane structure, leading to a temporary loss of integrity that allows for entry.
Endocytosis (Energy-Dependent): At higher concentrations and with many types of cargo, CPP uptake is predominantly mediated by various endocytic pathways. Even in these receptor-independent pathways, the initial electrostatic interaction with the membrane is crucial for inducing membrane curvature and triggering the uptake machinery. The interaction with membrane lipids can lead to the formation of vesicles through processes such as:
Macropinocytosis: This is a common pathway for many cationic CPPs, involving the formation of large, irregular vesicles (macropinosomes). The peptide's interaction with the membrane is thought to induce ruffling and subsequent engulfment.
Clathrin-Mediated Endocytosis and Caveolae-Dependent Endocytosis: While less common for receptor-independent uptake, interactions with specific lipid raft domains, which are rich in cholesterol and sphingolipids, can guide CPPs into these more structured endocytic pathways.
Regardless of the specific pathway, the fundamental interaction between the peptide and the diverse lipid landscape of the plasma membrane governs the initial binding, membrane perturbation, and ultimate internalization of the CPP and its associated cargo.
Viral Fusion Peptides and Membrane Remodeling Processes
Viral fusion is a critical step in the life cycle of enveloped viruses, enabling the delivery of the viral genome into the host cell. This process is mediated by specialized viral fusion proteins that, upon activation, expose a short, typically hydrophobic segment known as the fusion peptide. These fusion peptides insert into the host cell membrane, initiating a series of events that bring the viral and cellular membranes into close proximity and drive their merger. The interaction of these peptides with the lipid components of the target membrane is the direct physical mechanism responsible for overcoming the significant energy barriers to membrane fusion.
Destabilization of Lipid Bilayers During Viral Entry Mechanisms
The primary function of a viral fusion peptide is to induce localized instability and high curvature in the target lipid bilayer, creating a fusion-permissive state. Unlike the pore-forming mechanisms of many AMPs, the goal of a fusion peptide is not to create a stable channel but to promote the complete merger of two distinct membranes. This is achieved through several key steps:
Insertion into the Target Membrane: Following a conformational change in the parent fusion protein (often triggered by low pH in an endosome or receptor binding at the cell surface), the fusion peptide is exposed and inserts itself into the outer leaflet of the host cell's lipid bilayer. This insertion is primarily driven by hydrophobic interactions.
Induction of Negative Curvature: The conical or wedge-like shape of many inserted fusion peptides is thought to induce negative curvature stress on the lipid monolayer. This means it encourages the membrane to curve away from the peptide, a crucial step for initiating the fusion process. This localized stress helps to overcome the hydration repulsion forces that normally keep two membranes apart.
Lipid Splaying and Stalk Formation: The perturbation caused by the fusion peptide promotes the "splaying" of lipids, where the headgroups are displaced, and the hydrophobic acyl chains are exposed. This highly unstable state facilitates the formation of an initial connection between the outer leaflets of the viral and cellular membranes, a structure known as a "fusion stalk."
Hemifusion and Pore Expansion: The fusion stalk can then expand radially into a "hemifusion diaphragm," where the outer leaflets have merged, but the inner leaflets remain separate. The continued action of the fusion machinery, including the folding of the parent fusion protein which pulls the membranes together, leads to the rupture of this diaphragm and the formation of a small fusion pore. This pore then rapidly expands, allowing the contents of the virus to be released into the host cell's cytoplasm.
Throughout this process, the fusion peptide acts as a catalyst, lowering the activation energy for these membrane remodeling events by directly manipulating the lipid environment and inducing structures with high local curvature that would otherwise be energetically unfavorable.
Amyloidogenic Peptides and Membrane-Mediated Aggregation
The aggregation of amyloidogenic peptides into insoluble fibrils is a central pathological hallmark of several neurodegenerative diseases. Cellular membranes are now understood to be key players in this process, acting as catalytic surfaces that can significantly accelerate the aggregation cascade. mdpi.comnih.gov The interaction between amyloid peptides and lipid membranes is a complex phenomenon that can modulate peptide conformation, promote nucleation, and ultimately drive the formation of toxic oligomers and mature fibrils. nih.govproquest.com
Influence of Lipid Membranes on Amyloid Fibril Formation
Lipid membranes can dramatically accelerate the rate of amyloid fibril formation compared to the process in an aqueous solution. mdpi.com This acceleration is attributed to several factors. Firstly, the membrane surface effectively increases the local concentration of amyloid peptides, facilitating the intermolecular interactions necessary for aggregation. Secondly, the unique physicochemical environment of the lipid bilayer can promote the nucleation of amyloid aggregates. researchgate.net Studies using model lipid membranes have shown that zwitterionic lipid vesicles can accelerate the fibril growth rate of amyloid-beta (Aβ) peptides by interacting specifically with the growing fibrils, thereby augmenting secondary nucleation at the fibril surface. researchgate.netalexotech.com
The general consensus is that the interaction of Aβ with lipid surfaces, particularly those containing anionic lipids, leads to a much faster aggregation rate. mdpi.com This interaction is not merely a passive concentration effect; the membrane actively participates in the aggregation pathway. For instance, lipid membranes can induce the structural conversion of stable Aβ oligomers, which might otherwise not convert to fibrils, into mature amyloid fibrils. escholarship.org This catalytic role highlights the membrane as a critical environment for the initiation and propagation of amyloid pathology. nih.govescholarship.org
Conformational Rearrangements Induced by Lipid Environments (e.g., Alpha-Helix to Beta-Sheet Transition)
A crucial step in amyloid fibril formation is the conformational transition of the peptide from its soluble, often alpha-helical or random coil state, into a beta-sheet-rich structure. pnas.org Lipid membranes are potent inducers of this conformational change. mdpi.com Upon interacting with a lipid bilayer, amyloid peptides can undergo a significant structural rearrangement. acs.orgnih.gov
Molecular dynamics simulations and experimental studies have revealed that Aβ peptides, which may be unstructured in solution, can adopt an alpha-helical conformation upon initial membrane binding, which then transitions into a beta-sheet structure. mdpi.compnas.org This transition is considered a key event in oligomerization and fibril formation. pnas.org For example, studies with Aβ(25-35) in the presence of a phospholipid system showed the exclusive presence of beta-sheet material, whereas in the absence of lipids, a transition from alpha-helical to beta-sheet conformation was observed, suggesting the lipids stabilize the beta-sheet structure. acs.orgnih.gov The lipid bilayer provides an environment that facilitates the formation of intermolecular hydrogen bonds, which are essential for the stability of the cross-beta sheet structure characteristic of amyloid fibrils. mdpi.com This induced conformational change is a critical initiating event in membrane-mediated amyloid aggregation. researchgate.net
Preferential Association with Specific Membrane Lipid Compositions
The interaction between amyloidogenic peptides and lipid membranes is highly dependent on the specific lipid composition of the bilayer. nih.gov Both electrostatic and hydrophobic interactions govern this association. proquest.com Amyloid peptides show a preferential affinity for membranes containing certain types of lipids.
Anionic (negatively charged) lipids, such as phosphatidylserine (B164497) (POPS), are frequently implicated in attracting and binding positively charged residues of amyloid peptides through electrostatic interactions. mdpi.comproquest.com This initial electrostatic attraction is often a primary driving force that facilitates the subsequent insertion of the peptide into the membrane's hydrophobic core. proquest.comnih.gov
Beyond charge, specific lipid species like gangliosides, sphingomyelin, and cholesterol play significant roles. mdpi.commdpi.com Ganglioside GM1, in particular, has been shown to bind Aβ and potentially act as a seed for aggregation. mdpi.com However, some studies also suggest that gangliosides can inhibit Aβ aggregation, indicating a complex and potentially concentration-dependent role. rsc.orgrsc.org Cholesterol, a key component of neuronal membranes, can also modulate the interaction, with studies indicating that an optimal cholesterol concentration can significantly increase the binding of Aβ peptides. mdpi.com The presence of lipids with highly unsaturated fatty acid chains, such as docosahexaenoic acid, has been shown to strongly affect the interaction and may suppress the formation of Aβ aggregates on the membrane surface. nih.gov
| Lipid Component | Type of Interaction | Effect on Amyloid Peptide | References |
|---|---|---|---|
| Anionic Lipids (e.g., POPS) | Electrostatic | Promotes initial binding and accelerates aggregation. | mdpi.comproquest.com |
| Ganglioside GM1 | Specific Binding | Can act as a seed for aggregation, but may also be inhibitory. | mdpi.comrsc.orgrsc.org |
| Cholesterol | Modulatory | Optimal concentrations can enhance peptide binding and aggregation. | mdpi.com |
| Sphingomyelin | Binding Surface | Binds peptides on the membrane surface, initiating fibrillization. | mdpi.com |
| Polyunsaturated Lipids (e.g., DHA) | Modulatory | Can suppress the formation of aggregates on the membrane surface. | nih.gov |
Hormone-Receptor Interacting Peptides and Membrane-Bound Receptor Function
Peptide hormones are a major class of signaling molecules that regulate a vast array of physiological processes. ncert.nic.in These hormones are typically water-soluble and therefore cannot freely diffuse across the lipid bilayer of cell membranes. wikipedia.org Consequently, they exert their effects by binding to specific protein receptors located on the surface of target cells, known as membrane-bound receptors. ncert.nic.inwikipedia.org
The interaction between a peptide hormone and its receptor is highly specific, often likened to a lock-and-key mechanism, ensuring that the hormone only acts on its intended target cells. ncert.nic.inyoutube.com This binding event is the crucial first step in a signal transduction cascade. Upon formation of the hormone-receptor complex, the receptor undergoes a conformational change. wikipedia.org This change activates intracellular signaling pathways, which typically involve the generation of second messengers such as cyclic AMP (cAMP), inositol (B14025) 1,4,5-trisphosphate (IP3), or calcium ions (Ca++). ncert.nic.inwikipedia.org
These second messengers then diffuse within the cytoplasm, activating a series of enzymes and other proteins that ultimately lead to the cell's specific response to the hormone. youtube.com This mechanism allows the external signal from the hormone to be amplified and translated into a specific metabolic or genetic change within the cell, without the hormone itself ever entering the cell. ncert.nic.in The concentration of these receptors on the cell membrane is not static; it can be regulated by factors including the hormone itself, which allows for modulation of cellular sensitivity to the hormonal signal. nih.govnih.gov
Food-Derived Peptides and Lipid Metabolism Modulation
Bioactive peptides released from food proteins during digestion or food processing can play a significant role in regulating lipid metabolism. nih.govrsc.org Animal and cellular studies have demonstrated that these peptides can exert hypolipidemic (lipid-lowering) effects, positioning them as potential agents for managing dyslipidemia and related metabolic conditions. nih.govresearchgate.net
Hypolipidemic Effects via Interaction with Lipid Metabolism Enzymes and Transcription Factors
Food-derived peptides can modulate lipid levels through various mechanisms, primarily by directly interacting with key enzymes and transcription factors involved in lipid metabolism. nih.govresearchgate.net One of the key ways they exert their effects is by inhibiting the activity of lipogenic enzymes. For instance, peptides derived from soybean β-conglycinin, such as EITPEKNPQLR and RKQEEDEDEEQQRE, have been shown to inhibit fatty acid synthase (FAS), a critical enzyme in de novo fatty acid synthesis in adipocytes. nih.gov Similarly, lupin-derived peptides LILPKHSDAD and LTFPGSAED have been suggested to inhibit 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase), the rate-limiting enzyme in cholesterol synthesis. rsc.org
Beyond direct enzyme inhibition, these peptides can regulate the expression of genes involved in lipid metabolism. Soy peptides have been found to decrease triglyceride accumulation in yeast by downregulating the expression of the lipogenic gene DGA1. rsc.org Casein-derived peptides have been shown to improve hyperlipidemia by upregulating the expression of ABCG5 in the intestine, which promotes cholesterol excretion, and by inducing the expression of fibroblast growth factor 15/19 (FGF15/19), which in turn suppresses hepatic bile acid synthesis. mdpi.com These actions demonstrate that food-derived peptides can influence central transcription factors and signaling pathways to control lipid homeostasis. nih.govresearchgate.net
| Peptide Sequence | Food Source | Proposed Mechanism of Action | References |
|---|---|---|---|
| IIAEK, VPDPR, DPR | Various (e.g., Soy, Milk) | Disrupt micellar solubility of cholesterol, regulate lipogenic proteins. | nih.govrsc.orgresearchgate.net |
| LILPKHSDAD, LTFPGSAED | Lupin | Potential inhibition of HMG-CoA reductase. | rsc.org |
| EITPEKNPQLR, RKQEEDEDEEQQRE | Soybean | Inhibit fatty acid synthase (FAS) activity. | nih.gov |
| Not specified | Casein | Increase intestinal cholesterol excretion (via ABCG5) and suppress hepatic bile acid synthesis (via FGF15/19). | mdpi.com |
Role in Cholesterol and Bile Acid Homeostasis
Lipid-associating peptides play a significant role in maintaining the delicate balance of cholesterol and bile acid levels within the body. nih.govcreative-proteomics.com These peptides, often derived from dietary sources such as soy and casein, can influence lipid metabolism through various mechanisms, primarily by modulating the intestinal absorption of dietary cholesterol and the enterohepatic circulation of bile acids. nih.govmdpi.commdpi.com
One of the key mechanisms by which these peptides exert their effects is through the upregulation of trans-intestinal cholesterol excretion (TICE). mdpi.commdpi.com Specific soybean-derived peptides have been shown to increase the expression of ATP-binding cassette subfamily G member 5 (ABCG5) and ABCG8, proteins that are crucial for pumping cholesterol from enterocytes back into the intestinal lumen for excretion. mdpi.com This process is mediated by the activation of the liver X receptor α (LXRα) signaling pathway. mdpi.commdpi.com
Furthermore, certain peptides can influence the synthesis of bile acids in the liver. mdpi.commdpi.com Bile acids are synthesized from cholesterol, and this represents a major pathway for cholesterol elimination. creative-proteomics.comnih.gov Some food-derived peptides have been found to increase the secretion of fibroblast growth factor 15/19 (FGF15/19) from intestinal cells. mdpi.commdpi.com FGF15/19, in turn, acts on the liver to downregulate the expression of key enzymes involved in bile acid synthesis, such as cytochrome P450 family 7 subfamily A member 1 (CYP7A1) and CYP8B1. mdpi.commdpi.com By inhibiting hepatic bile acid synthesis, these peptides can indirectly support the excretion of cholesterol from the liver. mdpi.com
Hydrophobic bioactive peptides are also known to bind directly to bile acids in the intestine. nih.gov This interaction is thought to be due to the hydrophobic nature of both the peptides and the tetracyclic ring structure of the bile acids. nih.gov By binding to bile acids, these peptides prevent their reabsorption into the enterohepatic circulation, leading to increased fecal excretion of bile acids and, consequently, a greater demand for cholesterol to synthesize new bile acids. nih.gov
The following table summarizes the effects of specific peptides on markers of cholesterol and bile acid homeostasis:
| Peptide Source | Peptide Sequence | Key Molecular Target(s) | Observed Effect(s) |
| Soybean | ALEPDHRVESEGGL | ABCG5, ABCG8, LXRα, FGF15/19 | Upregulates TICE, reduces hepatic bile acid synthesis. mdpi.com |
| Soybean | SLVNNDDRDSYRLQSGDAL | ABCG5, ABCG8, LXRα, FGF15/19 | Upregulates TICE, reduces hepatic bile acid synthesis. mdpi.com |
| Casein | SQSKVLPVPQK | ABCG5, LXRα, FGF15/19 | Induces TICE, suppresses hepatic bile acid synthesis. mdpi.com |
| Casein | HPHPHLSF | ABCG5, LXRα, FGF15/19 | Induces TICE, suppresses hepatic bile acid synthesis. mdpi.com |
Engineered this compound for Specific Research Applications
The engineering of this compound has opened up new avenues for their application in biomedical research. By synthetically modifying peptides, scientists can enhance their biological functions, stabilize their structures, and create tools for studying complex biological processes. uspto.govnih.gov
Peptide lipidation, the covalent attachment of a lipid moiety to a peptide, is a powerful strategy to improve the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. nih.govresearchgate.net This modification can significantly enhance a peptide's enzymatic stability, receptor selectivity, and potency. nih.gov
The attachment of a lipid chain to a peptide can dramatically alter its potency and selectivity for its target receptor. uspto.govnih.gov The site of lipidation and the length of the lipid chain are critical factors that can be fine-tuned to achieve the desired pharmacological profile. nih.govnih.gov For instance, in the development of glucagon-like peptide 1 (GLP-1) receptor agonists, lipidation has been shown to increase potency. uspto.gov The lipid moiety can facilitate binding to serum albumin, which extends the peptide's half-life in circulation. uspto.gov
The impact of lipidation on potency can vary depending on the specific peptide and the attached lipid. nih.gov In some cases, increasing the lipid length leads to decreased potency, while in others, it can result in increased potency or an optimal potency at an intermediate length. nih.gov These effects are often unpredictable and require empirical investigation. nih.gov
The following table provides examples of how lipidation has been used to modulate the potency of peptides:
| Peptide | Lipidation Site | Lipid Chain Length | Effect on Potency |
| Glucagon (B607659) Analog | Varies | Palmitoyl (C16) | Increased potency at GLP-1 and glucagon receptors. uspto.gov |
| Melanocortin Receptor Agonist | Varies | C17 | Optimal potency against Melanocortin Receptor 1. nih.gov |
Lipidation can have a profound impact on the secondary structure of a peptide. uspto.govnih.gov The attached lipid can induce or stabilize a specific conformation, such as an α-helix or a β-sheet, through thermodynamically favorable intramolecular interactions. uspto.gov This structural stabilization can, in turn, enhance the peptide's biological activity. uspto.gov
For example, studies on lipidated glucagon analogs have shown that the lipid chain can interact directly with functional groups on the peptide, leading to a more stable and potent molecule. uspto.gov Molecular dynamics simulations have also demonstrated that lipidation can enhance the α-helical stability of peptides, which can facilitate their insertion into cell membranes. arxiv.org The length of the lipid chain plays a crucial role; for instance, a C12 lipid was found to cause more significant disruption of a lipid bilayer compared to C6 or C18 lipids. arxiv.org
Membrane proteins are notoriously difficult to study due to their insolubility in aqueous environments. elifesciences.orgnih.gov Designed lipid-like peptides offer a promising solution to this challenge. researchgate.net These peptides are engineered to have a hydrophilic head and a hydrophobic tail, mimicking the structure of natural lipids. researchgate.net They can self-assemble around the hydrophobic transmembrane domains of membrane proteins, effectively solubilizing and stabilizing them outside of their native lipid bilayer. researchgate.net
One such example is the "peptidisc," a system where multiple copies of a short, amphipathic bi-helical peptide wrap around a target membrane protein. elifesciences.orgjove.com This method is versatile and does not require the addition of exogenous lipids, making it a cost-effective and rapid tool for stabilizing membrane proteins for structural and functional studies. elifesciences.orgnih.gov The peptidisc has been successfully used to stabilize various membrane protein assemblies, including MalFGK2, FhuA, and SecYEG. elifesciences.orgnih.gov
Understanding the dynamics of lipids within cellular membranes is crucial for elucidating many biological processes. Lipid-targeting peptides are being developed as molecular probes to visualize and track these dynamics. nih.govresearchgate.net These probes can be designed to specifically bind to certain types of lipids or to lipid structures like lipid droplets. nih.govresearchgate.net
Recently, a pro-probe called LDM was designed to label the membrane of lipid droplets. nih.govresearchgate.net This probe utilizes a strategy that combines lipophilicity-based targeting with microenvironment-dependent activation. nih.govresearchgate.net Upon reaching the vicinity of a lipid droplet, the probe is activated and binds to proteins on the lipid droplet membrane, allowing for the visualization of the membrane's ring-like structure. nih.govresearchgate.net Such tools are invaluable for studying the dynamic interactions of lipid droplets and their role in metabolic diseases. nih.govresearchgate.net
Peptide-DNA Complexes for Gene Delivery and Membrane Interaction Studies
The development of safe and efficient gene delivery vectors is a cornerstone of gene therapy. While viral vectors have demonstrated high efficiency, concerns regarding their immunogenicity and potential for insertional mutagenesis have spurred the development of non-viral alternatives. Among these, this compound have emerged as a promising class of vectors due to their biocompatibility, biodegradability, and the tunable nature of their interactions with both nucleic acids and cell membranes. These peptides, often cationic and/or amphipathic, can electrostatically interact with negatively charged DNA to form condensed, nanoparticle-like structures. These peptide-DNA complexes, or "peptiplexes," protect the genetic cargo from enzymatic degradation and facilitate its entry into target cells. The interaction of these complexes with the cell membrane is a critical step in the delivery process, influencing cellular uptake and subsequent endosomal escape, which are essential for the successful delivery of the genetic material to the nucleus.
Formation and Physicochemical Characterization of Peptide-DNA Complexes
The formation of peptide-DNA complexes is primarily driven by the electrostatic attraction between the positively charged amino acid residues (such as lysine and arginine) of the peptide and the negatively charged phosphate backbone of DNA. This interaction leads to the condensation of DNA into compact nanoparticles, a crucial step for protecting the genetic material and facilitating its cellular uptake. The physicochemical properties of these complexes, including their size, surface charge (zeta potential), and stability, are critical determinants of their transfection efficiency.
For instance, a series of cell-penetrating peptides known as NickFect peptides (NF) have been systematically studied for their ability to form complexes with plasmid DNA (pDNA). The hydrodynamic diameter of these nanoparticles and their surface charge can be influenced by the specific peptide sequence and the charge ratio (the ratio of positive charges on the peptide to negative charges on the DNA). Generally, these complexes are formulated to have a net positive charge, which promotes interaction with the negatively charged cell surface.
The stability of these complexes is often assessed through heparin displacement assays. Heparin, a highly anionic polysaccharide, competes with DNA for binding to the cationic peptides. A higher concentration of heparin required to dissociate the DNA from the complex indicates greater stability. Studies on NickFect peptides have shown that modifications to the peptide sequence can significantly impact the stability of the resulting nanoparticles. For example, NF55/pDNA nanoparticles have demonstrated greater stability compared to NF51 and NF54, requiring a higher concentration of heparin for dissociation. This increased stability is also reflected in their resistance to enzymatic degradation by proteases like Proteinase K, with NF55/pDNA complexes showing a longer half-life in a serum-like environment.
Table 1: Physicochemical Properties of NickFect Peptide-DNA Nanoparticles
| Peptide | Size (nm) | Zeta Potential (mV) | Heparin IC50 (mg/ml) | Proteinase K Half-life (min) |
|---|---|---|---|---|
| NF51 | ~150-200 | Positive | 5.7 | 37 |
| NF54 | ~150-200 | Positive | 7.1 | 8 |
| NF55 | ~150-200 | Positive | 7.1 | 74 |
Membrane Interaction and Cellular Uptake
The interaction of peptide-DNA complexes with the cell membrane is a pivotal step for successful gene delivery. The net positive charge of the complexes facilitates their initial binding to the negatively charged proteoglycans on the cell surface. Following this initial interaction, the complexes are typically internalized through various endocytic pathways. The ability of the peptide to induce endosomal escape is crucial for releasing the DNA into the cytoplasm and preventing its degradation in the lysosomal compartment.
Amphipathic peptides, which possess both hydrophobic and hydrophilic domains, are particularly effective at interacting with and disrupting lipid bilayers. The histidine-rich peptide LAH4, for example, is known to adopt a transmembrane orientation at acidic pH, a condition found in late endosomes. This pH-dependent conformational change is thought to facilitate the disruption of the endosomal membrane and the release of the genetic cargo into the cytoplasm.
The binding affinity of these peptides to lipid membranes can be quantified using various biophysical techniques. For example, studies with the cell-penetrating peptide BP100 have shown a higher binding affinity to both plasma membrane- and mitochondrial membrane-mimicking lipid bilayers compared to the mitochondrial targeting peptide Cytcox. This stronger interaction is believed to be a key factor in its efficiency as a gene carrier. Similarly, the well-characterized cell-penetrating peptide, penetratin, has been shown to have a high affinity for cell membranes, with dissociation constants (Kd) in the nanomolar to low micromolar range, depending on the cell type and membrane composition.
Table 2: Binding Affinities of Selected Peptides to Cell Membranes
| Peptide | Cell/Membrane Type | Binding Affinity (Kd) |
|---|---|---|
| Penetratin | Wild Type Cells | ~10 nM |
| Penetratin | Sialic Acid-deficient Cells | ~0.3 µM |
| Penetratin | Glycosaminoglycan-deficient Cells | ~2 µM |
| BP100 | Plasma Membrane-mimicking Lipid Bilayer | Higher than Cytcox |
Transfection Efficiency and Gene Expression
The ultimate measure of a gene delivery vector's success is its ability to mediate the expression of the transported gene in the target cells. The transfection efficiency of peptide-DNA complexes is influenced by a combination of factors, including the physicochemical properties of the complex and its ability to overcome cellular barriers.
Numerous studies have compared the transfection efficiencies of different this compound. For instance, the NickFect peptide NF55 has been shown to mediate significantly higher gene expression levels compared to its predecessor, NF51, in various cell lines. In some cases, the efficiency of these peptide-based systems can rival that of commercially available transfection reagents like Lipofectamine 2000. For example, the hybrid peptide TM3 achieved a gene delivery efficiency of 76%, which was higher than the 52% observed with Lipofectamine 2000 in the same study.
The choice of peptide can also influence the tissue-specific expression of the delivered gene in vivo. Studies with NF55 have demonstrated high transfection efficacy in the spleen following systemic administration of mRNA complexes. This highlights the potential for designing peptides with specific properties to target gene delivery to particular organs or tissues.
Table 3: Comparative Transfection Efficiencies of Peptide-Based Vectors
| Peptide/Vector | Cell Line | Transfection Efficiency/Gene Expression | Reference Standard |
|---|---|---|---|
| NF55 | Various | ~2-fold higher than NF51 | NF51 |
| TM3 | Not specified | 76% | Lipofectamine 2000 (52%) |
| R9-TAT | E. coli | 129% relative fluorescence intensity | - |
| (KH)9 | E. coli | 96% cell visualization efficiency | - |
Future Directions and Emerging Research Avenues in Lipid Associating Peptides
The field of lipid-associating peptides is poised for significant advancements, driven by a deeper understanding of the intricate interplay between peptides and lipids, the development of sophisticated design principles, and the advent of high-resolution analytical techniques. Future research is set to unravel the complexities of these interactions in physiologically relevant environments, enabling the creation of peptides with precisely tailored functions.
Q & A
Basic: What structural motifs are critical for lipid-associating peptides to interact with membranes?
Methodological Answer:
this compound typically adopt amphipathic α-helical or β-sheet conformations, where hydrophobic residues interact with lipid acyl chains and polar residues engage with aqueous phases. Key techniques include:
- Circular Dichroism (CD) Spectroscopy : To confirm α-helical/β-sheet formation in lipid-mimetic environments (e.g., trifluoroethanol or lipid vesicles) .
- Molecular Dynamics Simulations : To model peptide insertion depth and lipid bilayer perturbation .
- Fluorescence Spectroscopy : Using environment-sensitive probes (e.g., ANS) to assess peptide-induced membrane fluidity changes.
Example: ApoA-I mimetic peptides require a class A amphipathic helix with a hydrophobic face (e.g., Phe, Leu) and a polar face (e.g., Lys, Glu) for optimal lipid binding and cholesterol efflux .
Advanced: How can conflicting data on peptide-lipid binding affinities be resolved across studies?
Methodological Answer:
Discrepancies often arise from differences in:
- Lipid Composition : Use standardized lipid mixtures (e.g., DMPC:DMPG 3:1) to minimize variability .
- Experimental Conditions : Control pH, ionic strength, and temperature (e.g., 25°C vs. 37°C impacts membrane fluidity).
- Quantitative Assays : Combine surface plasmon resonance (SPR) for kinetic data with isothermal titration calorimetry (ITC) for thermodynamic validation .
Data Reconciliation Strategy:
| Variable | Impact on Binding | Reference |
|---|---|---|
| Lipid saturation | Alters hydrophobic matching | |
| Peptide aggregation | Reduces accessible binding sites |
Basic: What in vitro models are suitable for studying peptide-lipid interactions?
Methodological Answer:
- Liposome Assays : Prepare unilamellar vesicles (ULVs) via extrusion or sonication; monitor dye leakage (e.g., calcein) to assess membrane disruption .
- Langmuir Trough : Measure changes in surface pressure during peptide insertion into lipid monolayers .
- NMR Spectroscopy : Use ³¹P-NMR to study phospholipid headgroup interactions .
Limitation Note: Liposomes lack membrane asymmetry and protein components found in biological membranes.
Advanced: How can machine learning optimize the design of this compound?
Methodological Answer:
- Algorithm Training : Input experimental data (e.g., peptide sequences, helicity scores, lipid-binding efficiencies) to predict structure-function relationships .
- Active Learning Loops : Iteratively refine models by incorporating new data from high-throughput screens (e.g., peptide arrays or phage display) .
- Validation : Cross-check predictions with molecular dynamics simulations and in vitro binding assays .
Case Study: Machine learning identified non-natural D-amino acid peptides with enhanced protease resistance while maintaining lipid-binding efficacy .
Basic: What analytical techniques quantify lipid-peptide binding dynamics?
Methodological Answer:
Workflow: Isolate lipid-peptide complexes via size-exclusion chromatography before MS analysis .
Advanced: How do this compound modulate HDL/LDL remodeling in atherosclerosis?
Methodological Answer:
- Mechanistic Studies : Use fluorescence-labeled cholesterol (e.g., NBD-cholesterol) to track efflux from macrophage foam cells .
- In Vivo Models : ApoE⁻/⁻ mice fed high-fat diets to evaluate peptide-mediated plaque reduction via histopathology and intravital microscopy .
- Multi-Omics Integration : Combine lipidomics (HDL particle size) with proteomics (apoA-I/apoB interactions) .
Key Finding: Peptides mimicking apoA-I helices increase LCAT activity, enhancing HDL maturation and reverse cholesterol transport .
Basic: How to validate the specificity of this compound for target membranes?
Methodological Answer:
- Competitive Binding Assays : Co-incubate peptides with non-target lipids (e.g., sphingomyelin) to assess selectivity .
- FRET-Based Sensors : Use lipid-labeled fluorophores to detect peptide proximity in mixed membranes .
- Control Peptides : Design scrambled-sequence or charge-reversed variants to confirm motif dependency .
Advanced: What strategies address discrepancies between in vitro and in vivo peptide efficacy?
Methodological Answer:
- Pharmacokinetic (PK) Profiling : Measure peptide half-life in serum (e.g., via HPLC) and correlate with tissue retention .
- Metabolic Stability Assays : Incubate peptides with liver microsomes to predict degradation pathways .
- Nanoparticle Delivery : Encapsulate peptides in lipid-based carriers to enhance bioavailability .
Example: D-amino acid peptides show improved in vivo stability but may require formulation adjustments for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
